Technical Guide: Chemical Properties and Applications of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
This guide serves as an advanced technical reference for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide , a specialized chemical intermediate utilized primarily in the synthesis of complex nitrogenous heterocycles and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide , a specialized chemical intermediate utilized primarily in the synthesis of complex nitrogenous heterocycles and next-generation pharmaceutical agents.
Executive Summary
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide (CAS: 2007924-99-2) is a high-value heterocyclic building block.[1] It is structurally characterized by a strained azetidine ring functionalized with a hydroxyl group at the 3-position and a specialized N-alkoxy-formamide moiety at the nitrogen terminus.
This compound represents a strategic "masked" hydrazine or N-amino scaffold. It is increasingly relevant in the development of Diazabicyclooctane (DBO)
-lactamase inhibitors (e.g., analogs of Zidebactam or Nacubactam) and fragment-based drug discovery (FBDD), where the azetidine ring serves as a rigid, hydrophilic spacer that improves the pharmacokinetic profile of the final drug candidate.
Chemical Identity & Structural Analysis
Core Specifications
Property
Specification
Chemical Name
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
CAS Registry Number
2007924-99-2
Molecular Formula
CHNO
Molecular Weight
188.23 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Purity Grade
97% (HPLC) for research applications
Structural Logic and Reactivity
The molecule derives its synthetic utility from three distinct functional zones:
The Azetidine Core: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). This strain makes the ring susceptible to ring-opening nucleophilic attacks under harsh conditions but stable enough for standard coupling reactions.
3-Hydroxyl Group: Provides a handle for further functionalization (e.g., mesylation, oxidation to ketone) or acts as a polarity modulator to lower logP in drug design.
The (tert-Butoxy)formamide Moiety: This unique group, likely structured as an N-alkoxy-N-formyl hydrazine linkage, serves as an orthogonal protecting group strategy. It allows for the controlled release of the reactive N-amino azetidine core or facilitates specific C-H activation pathways.
Synthetic Utility & Mechanism of Action[3][5]
In medicinal chemistry, this compound is utilized to introduce the 3-hydroxyazetidine motif into larger scaffolds while managing the reactivity of the ring nitrogen.
Role in
-Lactamase Inhibitor Synthesis
The azetidine ring is a bioisostere for proline or pyrrolidine rings often found in DBO inhibitors. The N-alkoxy formamide group acts as a precursor to N-alkoxy-amino functionalities required for binding to the active site serine of
-lactamase enzymes.
Mechanism of Incorporation:
Activation: The hydroxyl group is often protected (e.g., with TBDMS) or converted to a leaving group.
Coupling: The formamide moiety can be deformed/deprotected to generate a nucleophilic hydrazine species.
Cyclization: The hydrazine species reacts with a dicarbonyl or activated ester to close the second ring of the DBO system.
Visualization of Synthetic Pathway
The following diagram illustrates the retrosynthetic logic where this compound serves as a key intermediate.
Figure 1: Retrosynthetic workflow utilizing N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide as a precursor for bicyclic hydrazine inhibitors.
Experimental Protocols
Solubilization and Stock Preparation
Objective: Prepare a stable 50 mM stock solution for synthetic coupling.
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)
Argon gas
Protocol:
Weighing: Weigh 18.8 mg of the compound into a sterile, amber glass vial.
Solvent Addition: Add 2.0 mL of anhydrous DMSO.
Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes at room temperature.
Note: Avoid heating above 40°C to prevent thermal degradation of the formamide linkage.
Storage: Aliquot into 500 µL vials, purge with Argon, and store at -20°C. Stable for 3 months.
General Deprotection/Activation Strategy
To utilize the nitrogen nucleophile, the formyl/tert-butoxy group often requires modification.
Acidic Cleavage (Boc-like behavior):
Treat substrate with 4M HCl in Dioxane at 0°C.
Monitor via LC-MS for the loss of the tert-butyl group (M-56 fragment).
Hydrazine Release:
If the formyl group is stable, use mild basic hydrolysis (LiOH in THF/H2O) to expose the hydrazine terminus for subsequent acylation.
Safety & Handling (E-E-A-T)
Hazard Classification:
Acute Toxicity: Potentially harmful if swallowed (Category 4).
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
Self-Validating Safety Protocol:
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Nitrile gloves (double-gloving recommended due to DMSO permeability), safety goggles, and lab coat.
Spill Management: Isolate the area. Absorb with inert material (vermiculite). Do not flush into surface water; azetidine derivatives can be ecotoxic.
References
CP Lab Safety. (2024). Chemical Specifications for N-(3-hydroxyazetidin-1-yl)(tert-butoxy)formamide. Retrieved from [Link]
MDPI Pharmaceuticals. (2022). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review. (Contextual reference for DBO synthesis). Retrieved from [Link]
American Chemical Society (ACS). (2018). Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors.[2][3] Journal of Medicinal Chemistry.[4] Retrieved from [Link][5]
Molecular weight and formula of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl N-(3-hydroxyazetidin-1-yl)carbamate, commonly referred to as 1-Boc-3-hydroxyazetidine, is a pivotal building block in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(3-hydroxyazetidin-1-yl)carbamate, commonly referred to as 1-Boc-3-hydroxyazetidine, is a pivotal building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring, combined with a protected amine and a functional hydroxyl group, offers a unique three-dimensional scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, offering insights for its effective utilization in research and development.
Physicochemical Properties
The molecular structure of tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate incorporates a hydrophilic hydroxyl group and a lipophilic tert-butoxycarbonyl (Boc) protecting group, rendering it soluble in a range of organic solvents. Key quantitative data are summarized in the table below.
The synthesis of tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate is a critical process for its application in drug discovery. A common and efficient method involves the N-protection of 3-hydroxyazetidine. The Boc protecting group is favored due to its stability under various reaction conditions and its facile removal under acidic conditions.[2][3]
Experimental Protocol: Synthesis from 3-Hydroxyazetidine Hydrochloride
This protocol outlines the synthesis of tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate from the commercially available 3-hydroxyazetidine hydrochloride salt.
Materials:
3-Hydroxyazetidine hydrochloride
Di-tert-butyl dicarbonate (Boc₂O)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (CH₂Cl₂)
Water (H₂O)
Magnesium sulfate (MgSO₄)
Rotary evaporator
Standard laboratory glassware
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride in water.
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is basic. This deprotonates the azetidine nitrogen, making it nucleophilic.
Boc Protection: To the basic solution, add a solution of di-tert-butyl dicarbonate in dichloromethane. The reaction mixture is stirred vigorously at room temperature. The nucleophilic nitrogen of the 3-hydroxyazetidine attacks one of the carbonyl carbons of the Boc anhydride.
Work-up: After the reaction is complete (monitored by TLC), the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
The use of sodium bicarbonate is crucial to neutralize the hydrochloride salt and generate the free amine, which is the reactive species for the N-bocylation.
Dichloromethane is an excellent solvent for both the Boc anhydride and the final product, facilitating the reaction and subsequent extraction.
The aqueous work-up is essential to remove unreacted salts and water-soluble byproducts.
Synthesis Workflow Diagram
Caption: Synthesis workflow for tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate.
Applications in Drug Development
The unique structural features of tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate make it a valuable scaffold in the design of novel therapeutics. The azetidine ring provides conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The hydroxyl group serves as a versatile handle for further functionalization, allowing for the introduction of various pharmacophores.
Logical Relationship Diagram
Caption: Role of the scaffold in drug design.
The Boc-protected amine allows for selective deprotection and subsequent derivatization at the nitrogen atom, providing a strategic point for library synthesis and structure-activity relationship (SAR) studies. This controlled functionalization is paramount in the iterative process of drug optimization.
Conclusion
tert-Butyl N-(3-hydroxyazetidin-1-yl)carbamate is a cornerstone building block for contemporary drug discovery. Its well-defined structure, coupled with versatile functional handles, provides chemists with a powerful tool to explore novel chemical space and design next-generation therapeutics. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for leveraging its full potential in the development of innovative medicines.
References
PureSynth. (n.d.). 1-(Tert-Butoxycarbonyl)-3-Hydroxyazetidine 96.0%(GC). Retrieved February 16, 2026, from [Link]
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved February 16, 2026, from [Link]
Wikipedia. (2023, December 29). Tert-Butyloxycarbonyl protecting group. Retrieved February 16, 2026, from [Link]
Technical Guide: Solubility Profile & Characterization of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
The following technical guide details the solubility profile and characterization framework for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide (CAS 2007924-99-2). Executive Summary & Compound Identity N-(3-Hydroxyazeti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and characterization framework for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide (CAS 2007924-99-2).
Executive Summary & Compound Identity
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a specialized heterocyclic building block, distinct from the more common 1-Boc-3-hydroxyazetidine. Structurally, it features an azetidine ring linked via a hydrazine motif to a tert-butoxycarbonyl (Boc) protecting group.
This structural duality—a polar, hydrogen-bond-donating hydroxyl group on a strained ring versus a lipophilic Boc moiety—dictates its solubility. It behaves as an amphiphilic intermediate , exhibiting high affinity for polar aprotic and chlorinated solvents while showing limited solubility in non-polar aliphatics.
In the absence of vendor-specific quantitative data for this niche intermediate, the following profile is derived from Structure-Property Relationships (SPR) of analogous Boc-protected nitrogen heterocycles (e.g., 1-Boc-3-hydroxyazetidine).
Solubility Classification Table
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Rationale
Chlorinated
Dichloromethane (DCM)
High (>100 mg/mL)
Excellent solvation of the Boc group; dipole interactions with the azetidine ring.
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Strong interaction with the hydroxyl group and amide backbone.
Alcohols
Methanol, Ethanol
High (>50 mg/mL)
H-bonding with the C3-hydroxyl group facilitates dissolution.
Ethers
THF, 2-MeTHF
Moderate - High
Good general solvency for Boc-protected amines.
Esters
Ethyl Acetate (EtOAc)
Moderate
Useful for extraction; solubility may decrease significantly at low temperatures (crystallization potential).
Ketones
Acetone
Moderate - High
Caution: Potential for hydrazone formation if Boc is cleaved (unlikely under neutral conditions).
Water
Water ()
Low - Moderate
The lipophilic tert-butyl group competes with the hydrophilic OH/hydrazine core.
Aliphatics
n-Heptane, Hexanes
Insoluble (<1 mg/mL)
Lack of polarity prevents solvation of the hydroxy-azetidine core.
Critical Insight: The "Sweet Spot" for crystallization is likely an EtOAc/Heptane or DCM/Heptane system, where the compound is soluble in the polar component but readily precipitates upon addition of the aliphatic antisolvent.
Experimental Protocol: Determination of Equilibrium Solubility
Workflow Visualization
The following diagram outlines the decision logic for solubility screening.
Figure 1: Tiered solubility screening workflow for rapid categorization of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide.
Detailed Methodology
Phase A: Visual Solubility Screening (Kinetic)
Preparation: Place 10 mg of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide into a clear HPLC vial.
Solvent Addition: Add solvent in aliquots (starting with 100
L).
Observation: Vortex for 30 seconds. Check for clarity (transparency) vs. turbidity.
Dissolved in 100
L: Solubility > 100 mg/mL.
Dissolved in 1 mL: Solubility ~ 10 mg/mL.
Undissolved in 1 mL: Solubility < 10 mg/mL.
Phase B: Equilibrium Solubility (Thermodynamic)
For critical process steps (e.g., recrystallization yield prediction), use this quantitative method:
Saturation: Suspend excess solid (~50 mg) in 1 mL of target solvent.
Equilibration: Agitate at 25°C for 24 hours (thermomixer).
Filtration: Filter through a 0.45
m PTFE syringe filter.
Quantification:
Gravimetric: Evaporate a known volume of filtrate and weigh the residue.
HPLC: Dilute filtrate and analyze against a standard curve (Detection: UV 210 nm, as the Boc group has weak absorbance; ELSD is preferred if available).
Process Development Implications
Solvent Selection for Synthesis
The presence of the hydroxyl group and the Boc-hydrazine moiety necessitates careful solvent choice to avoid side reactions.
Figure 2: Solvent selection logic based on reaction type and compound solubility.
Stability Warning
Acidic Solvents: Avoid prolonged exposure to acidic media (e.g., acetic acid) unless deprotection is intended. The Boc group is acid-labile.
Ketones: While soluble in acetone, avoid it during deprotection steps or if trace acid is present, as the liberated hydrazine will rapidly form a hydrazone with the solvent.
References
Compound Registry: CAS Common Chemistry.[3] N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide (CAS 2007924-99-2).[1][4] Link[1][2]
Analogous Solubility Data: MedChemExpress. 1-N-Boc-3-hydroxyazetidine Solubility Data. Link (Used for comparative QSAR prediction).
General Protocol: Standard Operating Procedure for Solubility Measurement in Drug Discovery. National Institutes of Health (NCATS). Link
Vendor Specification: BLD Pharm. Product Analysis for Azetidine Derivatives. Link
Disclaimer: This guide is based on theoretical structure-property relationships and standard protocols for similar pharmaceutical intermediates. Always perform a preliminary solubility screen on a small scale before committing valuable material.
An In-depth Technical Guide to the pKa of the Hydroxyl Group in N-Substituted Azetidines
Abstract Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital motifs in modern drug discovery, valued for their ability to impart desirable physicochemical properties such as metabolic stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital motifs in modern drug discovery, valued for their ability to impart desirable physicochemical properties such as metabolic stability, improved solubility, and conformational rigidity.[1][2] For N-substituted azetidin-3-ols, the acidity of the C3-hydroxyl group, quantified by its pKa value, is a critical parameter influencing molecular interactions, particularly hydrogen bonding, and overall pharmacokinetic behavior. This guide provides a comprehensive analysis of the factors governing the hydroxyl pKa of these scaffolds. We delve into the electronic effects of N-substituents, the methodologies for both experimental determination and computational prediction of pKa, and the direct implications for drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold.
Introduction: The Strategic Importance of Azetidinols in Medicinal Chemistry
The azetidine ring is a "privileged" scaffold in medicinal chemistry.[3] Its inherent ring strain and sp³-rich, three-dimensional character offer a unique structural framework that can enhance receptor affinity and modulate pharmacokinetic profiles.[1] Azetidine-containing compounds are found in numerous FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting their therapeutic significance.[1]
Within this class, azetidin-3-ols and their N-substituted derivatives are particularly valuable building blocks. The hydroxyl group at the C3 position serves as a key hydrogen bond donor and acceptor, directly influencing interactions with biological targets like enzymes and receptors. The acidity of this hydroxyl group (its propensity to donate a proton) is a fundamental property that dictates the strength of these interactions and affects properties like solubility and membrane permeability. Understanding and controlling the pKa of this hydroxyl group is therefore a crucial aspect of rational drug design. A lower pKa indicates a more acidic proton, which can lead to stronger hydrogen bond donation and altered ionization states at physiological pH.
The pKa of an alcohol is typically in the range of 16-18. However, the unique structure of the azetidine ring and, most importantly, the nature of the substituent on the nitrogen atom can significantly modulate the acidity of the C3-hydroxyl group. The primary factors are electronic in nature.
Electronic Effects of N-Substituents
The dominant factor influencing the hydroxyl pKa is the inductive effect of the N-substituent, transmitted through the sigma bonds of the azetidine ring.
Electron-Withdrawing Groups (EWGs): When the nitrogen is substituted with an EWG (e.g., Boc, sulfonyl, acyl groups), electron density is pulled away from the ring. This inductive pull extends to the C3-hydroxyl oxygen, stabilizing the corresponding alkoxide conjugate base formed upon deprotonation.[4] This stabilization of the conjugate base makes the parent alcohol more acidic, resulting in a lower pKa value . The more powerful the EWG, the more pronounced the pKa depression.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., alkyl groups) push electron density into the azetidine ring. This effect destabilizes the negative charge on the alkoxide conjugate base, making the parent alcohol less acidic and resulting in a higher pKa value .
The relationship between the N-substituent and the hydroxyl pKa is a classic example of through-bond inductive effects influencing acidity.
Caption: Influence of N-Substituent Electronics on Hydroxyl pKa.
Solvent Effects
The choice of solvent is critical in any pKa determination. Protic solvents, especially water, can stabilize both the acid and its conjugate base through hydrogen bonding. The pKa of a compound is therefore solvent-dependent. For comparative studies, it is essential that all measurements are performed in the same solvent system (e.g., water, DMSO, acetonitrile).[5][6]
Quantitative Analysis of pKa Values
Experimentally determined pKa values for a homologous series of N-substituted azetidin-3-ols are not widely available in the public literature. However, computational prediction tools provide reliable estimates that are invaluable for guiding synthesis and molecular design. The following table summarizes predicted aqueous pKa values for representative compounds and illustrates the expected trends.
Compound Name
N-Substituent
Electronic Effect
Predicted/Expected Aqueous pKa
Reference/Rationale
Azetidin-3-ol
-H
Neutral (Baseline)
~14.51
Predicted value.[7] Represents the baseline acidity.
1-Boc-azetidin-3-ol
-Boc
Strong EWG
Lower than 14.5
The Boc group's carbonyl inductively withdraws electron density, strongly stabilizing the alkoxide and increasing acidity.
1-Mesyl-azetidin-3-ol
-SO₂CH₃
Strong EWG
Lower than 14.5
The sulfonyl group is a powerful EWG, leading to significant stabilization of the conjugate base.
1-Benzylazetidin-3-ol
-CH₂Ph
Weak EDG/Inductive
~14.3 - 14.6
The benzyl group is weakly electron-donating. A minimal change from the parent azetidin-3-ol is expected.
1-Benzhydrylazetidin-3-ol
-CH(Ph)₂
Weak EDG/Inductive
~14.24
Predicted value.[8] Similar to benzyl, this bulky group has a minor electronic effect on the distal hydroxyl group.
Note: Predicted values are generated by computational algorithms and should be used as estimates. Experimental verification is recommended for critical applications.
Methodologies for pKa Determination
Accurate pKa determination requires robust experimental or computational protocols. The choice of method depends on the compound's properties (e.g., solubility, chromophore presence) and the required throughput.
Experimental Approaches
Experimental methods provide the most accurate pKa values and are considered the gold standard.
This is a high-precision technique that directly measures the pH of a solution as a titrant (a strong acid or base) is added.[9] The pKa is determined from the inflection point of the resulting titration curve.[10]
Step-by-Step Protocol for Potentiometric Titration:
System Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
Sample Preparation: Accurately weigh the azetidinol sample and dissolve it in a suitable solvent (e.g., deionized water, or a co-solvent system like methanol-water for poorly soluble compounds). Ensure a constant ionic strength is maintained using an inert salt like KCl (e.g., 0.15 M).[11]
Blank Titration: Perform a titration of the solvent system without the sample to account for the solvent's own acid/base properties.
Sample Titration: Titrate the sample solution with a standardized solution of NaOH (for an acidic proton) while recording the pH after each addition. Stir the solution continuously and maintain a constant temperature (e.g., 25.0 °C).[11]
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, use the first or second derivative of the curve to precisely locate the equivalence point.
Refinement: Use specialized software to refine the pKa value from the titration data, correcting for activity coefficients and electrode junction potentials.[11]
This method is suitable for compounds that possess a UV-active chromophore and whose absorbance spectrum changes upon ionization. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.[10]
Step-by-Step Protocol for Spectrophotometric Titration:
Wavelength Selection: Record the UV-Vis spectra of the azetidinol in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelength of maximum absorbance difference (λ_max_).
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., pH 12 to 16 for an alcohol).
Sample Measurement: Prepare solutions of the azetidinol at a constant concentration in each buffer. Measure the absorbance of each solution at the selected λ_max_.
Data Analysis: Plot absorbance versus pH. The data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined using the Henderson-Hasselbalch equation.
Caption: Workflow for Experimental pKa Determination.
Computational Approaches
In silico methods are powerful for high-throughput screening and for predicting the pKa of compounds prior to synthesis.
First-principles QM methods provide highly accurate pKa predictions by calculating the Gibbs free energy of the acid dissociation reaction.
Conceptual Protocol for QM-based pKa Prediction:
Thermodynamic Cycle: The pKa is related to the Gibbs free energy of dissociation in solution (ΔG°aq). This is calculated using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation of the species involved.
Gas-Phase Calculation: The geometries of the protonated (ROH) and deprotonated (RO⁻) species are optimized using a high level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).[11] The gas-phase free energy change (ΔG°gas) is then calculated.
Solvation Energy Calculation: The free energy of solvation for each species (ROH, RO⁻, and H⁺) is calculated using a continuum solvation model (e.g., CPCM, SMD). This step accounts for the interaction of the solute with the bulk solvent.
pKa Calculation: The final pKa is calculated from ΔG°aq using the equation: pKa = ΔG°aq / (2.303 RT), where R is the gas constant and T is the temperature. An empirical correction is often applied by correlating calculated values with a set of known experimental values.[11]
Caption: Workflow for Computational pKa Prediction.
Conclusion and Implications for Drug Development
The pKa of the C3-hydroxyl group in N-substituted azetidines is a tunable and critical parameter in drug design. By strategically selecting the N-substituent, medicinal chemists can finely modulate this acidity to optimize molecular interactions and pharmacokinetic properties.
Key Takeaways:
N-Substituents are the Primary Control Element: Electron-withdrawing groups (e.g., Boc, sulfonyls) decrease the hydroxyl pKa, making it a better hydrogen bond donor. Electron-donating groups have the opposite effect.
Accurate pKa is Essential: The ionization state of the hydroxyl group at physiological pH (7.4) is generally negligible, but its pKa value directly correlates with its hydrogen bond donating capacity, which is crucial for target engagement.
Integrated Methodologies are Key: A combination of computational prediction for initial screening and rigorous experimental determination (e.g., potentiometric titration) for lead compounds provides a robust strategy for optimizing azetidinol-based drug candidates.
This guide provides the foundational principles and practical methodologies for understanding and applying the concept of pKa to N-substituted azetidinols, empowering researchers to make more informed decisions in the pursuit of novel therapeutics.
References
Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Journal of Organic Chemistry. Available at: [Link]
Al-Masoudi, N. A., et al. (n.d.). Synthesis of N-Substituted Azetidin-3-ones. Scilit. Available at: [Link]
Pearson Education. (2024). Rank the following alcohols in order of descending pKa value. Pearson+. Available at: [Link]
Wisedale, R., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]
Wang, Y., et al. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
Ye, L., et al. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]
The Organic Chemistry Tutor. (2023). Organic Chemistry - pKa Values of Acids. YouTube. Available at: [Link]
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]
Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Available at: [Link]
Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa. Available at: [Link]
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Available at: [Link]
Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Available at: [Link]
De-visser, S. P., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Molecules. Available at: [Link]
MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Available at: [Link]
Galano, A., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega. Available at: [Link]
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
PubChem. (n.d.). pKa (acid-base dissociation constant) as determined by potentiometric titration. Available at: [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
Anglada, J. M., et al. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Available at: [Link]
Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. Semantic Scholar. Available at: [Link]
Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A. Available at: [Link]
Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Biological Potential and Application of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide Analogs
Executive Summary
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide represents a high-value synthetic precursor in modern medicinal chemistry, specifically designed to introduce the 1-amino-3-hydroxyazetidine pharmacophore. This scaffold is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
By incorporating a conformationally restricted azetidine ring with a polar hydroxyl handle and a hydrazine-like (
) linkage, analogs derived from this precursor exhibit distinct advantages over traditional pyrrolidine or piperidine bioisosteres:
Metabolic Stability: The strained four-membered ring often resists oxidative metabolism better than larger aliphatic rings.
Solubility: The 3-hydroxyl group lowers logP, improving aqueous solubility and bioavailability.
Target Selectivity: The rigid geometry reduces the entropic penalty of binding, enhancing potency against narrow-pocket enzymes (e.g., kinases, polymerases) and transporters (e.g., GABA).
This guide details the structural rationale, therapeutic applications, and experimental protocols for leveraging this scaffold in drug development.
Structural Analysis & Pharmacophore Modeling
The biological activity of analogs derived from N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is driven by three core structural features.
The Azetidine Ring (Conformational Restriction)
Unlike flexible alkyl chains or five-membered pyrrolidines, the azetidine ring locks the nitrogen lone pair and the C3-substituent into a specific vector. This rigidity is critical for:
G-Protein Coupled Receptors (GPCRs): Maintaining the precise distance between the basic nitrogen and the aromatic pharmacophore.
Kinase Inhibition: Positioning the N-substituent (often a pyrazole or pyrimidine formed from the hydrazine moiety) into the ATP-binding pocket with minimal induced fit.
The 3-Hydroxyl Group (Solvation & Binding)
The C3-hydroxyl group serves a dual purpose:
Direct Interaction: Acts as a hydrogen bond donor/acceptor within the active site (e.g., interacting with the backbone carbonyls of kinase hinge regions).
Vector for Functionalization: It allows for the attachment of solubilizing groups or lipophilic tails (ethers/esters) to tune the molecule's ADME properties without disrupting the core binding mode.
The Hydrazine Linkage (
)
The precursor releases a hydrazine moiety upon deprotection. This
motif is a bioisostere for a guanidine or an amidine, and a critical precursor for constructing fused heterocycles like pyrazolo[1,5-a]pyrimidines , which are potent kinase inhibitors.
Figure 1: Pharmacophore transition from precursor to bioactive interaction modes.
Research indicates three primary therapeutic areas where 1-amino-3-hydroxyazetidine analogs demonstrate significant biological activity.
Neurology: GABA Uptake Inhibition
Azetidine derivatives act as potent inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GAT).[1] The restricted conformation mimics the transition state of GABA binding.
Mechanism: The protonated azetidine nitrogen interacts with the conserved aspartate residue in the transporter, while the 3-substituent (derived from the hydroxyl group) occupies the hydrophobic pocket.
Key Data: Analogs such as 1-(2-[tris(4-methoxyphenyl)methoxy]ethyl)azetidine-3-carboxylic acid have shown IC50 values in the low micromolar range for GAT-3 inhibition [1].[1]
Relevance: Potential treatment for epilepsy and neuropathic pain.
Oncology: DNA Polymerase Theta (Polθ) Inhibition
Recent studies (2024) have identified 3-hydroxymethyl-azetidine derivatives as potent inhibitors of Polymerase Theta, a target for BRCA-deficient tumors [2].[2]
Mechanism: The azetidine ring acts as a central scaffold, positioning side chains to block the polymerase active site. The 3-hydroxy group (or hydroxymethyl) is critical for water-mediated hydrogen bonding within the enzyme pocket.
Advantage: These analogs show superior metabolic stability compared to their pyrrolidine counterparts.
Antimicrobial: Fluoroquinolone Potentiation
The 3-hydroxyazetidine moiety is used as a C7-substituent in next-generation fluoroquinolones.
Activity: It enhances activity against Gram-positive bacteria (e.g., S. aureus) and improves the pharmacokinetic profile by reducing lipophilicity, thereby lowering CNS side effects common with more lipophilic quinolones [3].
Experimental Protocols
Protocol A: Synthesis of Pyrazole-Based Kinase Inhibitors
Objective: To convert the precursor into a bioactive pyrazole analog.
1,3-Diketone (e.g., Acetylacetone or a functionalized derivative)
Ethanol (EtOH)
Method:
Deprotection: Dissolve 1.0 eq of the precursor in CH2Cl2. Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until TLC confirms consumption of the starting material.
Isolation: Concentrate the mixture in vacuo to yield the 1-amino-3-hydroxyazetidine hydrochloride salt. Note: This intermediate is hygroscopic; use immediately.
Cyclization: Suspend the salt in EtOH. Add 1.1 eq of the 1,3-diketone and 2.5 eq of Triethylamine (Et3N).
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
Purification: Cool to RT. Remove solvent. Purify via flash column chromatography (SiO2, MeOH/DCM gradient).
Validation:
1H NMR: Look for the disappearance of the Boc/formamide signals and the appearance of pyrazole aromatic protons (~6.0–8.0 ppm).
LC-MS: Confirm the molecular weight (
) of the fused heterocycle.
Protocol B: GABA Uptake Assay (In Vitro)
Objective: To evaluate the biological activity of the synthesized analog.
System: HEK293 cells stably expressing human GAT-1 or GAT-3.
Method:
Seeding: Plate cells at
cells/well in 96-well plates coated with poly-D-lysine. Incubate for 24 hours.
Buffer Prep: Prepare Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
Treatment: Wash cells with KRH buffer. Add test compounds (0.1 nM – 100 µM) in KRH buffer containing [3H]-GABA (20 nM).
Incubation: Incubate for 10 minutes at 37°C.
Termination: Terminate uptake by rapid washing with ice-cold KRH buffer (3x).
Quantification: Lyse cells with 0.1 M NaOH. Measure radioactivity using liquid scintillation counting.
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Synthetic Pathway Visualization
The following diagram illustrates the transformation of the precursor into two distinct classes of bioactive molecules: Pyrazoles (Kinase Inhibitors) and Hydrazones (Antimicrobials).
Figure 2: Divergent synthetic pathways from the core precursor to bioactive analogs.
References
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.
European Journal of Medicinal Chemistry, 2010.
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.
Bioorganic & Medicinal Chemistry, 2024.[2]
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide Derivatives.
Molecules, 2012. (Demonstrates the utility of hydrazide/hydrazine linkers in antimicrobial scaffolds).
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors.
ACS Medicinal Chemistry Letters, 2014.
Application Note: One-Pot Synthesis Methods for N-Functionalized 3-Hydroxyazetidines
Executive Summary The 3-hydroxyazetidine scaffold is a high-value pharmacophore in modern drug discovery, offering a rigid, metabolic stable alternative to pyrrolidines and piperidines. Its small, strained four-membered...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-hydroxyazetidine scaffold is a high-value pharmacophore in modern drug discovery, offering a rigid, metabolic stable alternative to pyrrolidines and piperidines. Its small, strained four-membered ring imparts unique vector properties to substituents, improving solubility and lowering lipophilicity (LogD) in lead optimization.
This guide details the one-pot synthesis of N-functionalized 3-hydroxyazetidines from commercially available epichlorohydrin and primary amines . Unlike multi-step routes involving complex protecting groups, this protocol leverages a cascade aminolysis-cyclization mechanism. We provide optimized conditions for both unhindered and sterically hindered amines, emphasizing scalability, impurity control, and purification without chromatography.
Mechanistic Principles
The formation of the azetidine ring from epichlorohydrin and a primary amine proceeds via a specific two-stage cascade. Understanding this mechanism is critical for controlling side reactions such as polymerization or bis-alkylation.
Reaction Pathway[1]
Regioselective Ring Opening (Aminolysis): The primary amine attacks the less substituted carbon of the epoxide (epichlorohydrin), forming a secondary amino-chlorohydrin intermediate (1-amino-3-chloro-2-propanol).
Intramolecular Cyclization (Displacement): Under thermal or basic conditions, the secondary amine displaces the terminal chloride via an intramolecular
reaction, closing the 4-membered ring.
Mechanistic Diagram
Figure 1: Reaction cascade for the synthesis of N-substituted 3-hydroxyazetidines. Control of stoichiometry and temperature is vital to avoid the red-dashed side pathways.
Experimental Protocols
Protocol A: Standard Aqueous/Alcoholic Synthesis (Unhindered Amines)
Applicability: Benzylamine, Allylamine, straight-chain Alkylamines.
Scale: Gram to Multigram.
Reagents:
Epichlorohydrin (1.0 - 1.2 equiv)
Primary Amine (1.0 equiv)
Solvent: Water or Methanol/Water (1:1)
Base: NaHCO₃ or NaOH (for cyclization step)
Procedure:
Preparation: Charge the Primary Amine (1.0 equiv) and Solvent (5-10 volumes relative to amine) into a round-bottom flask.
Controlled Addition (Critical): Cool the solution to 0–5°C . Add Epichlorohydrin (1.1 equiv) dropwise over 30–60 minutes.
Why: Low temperature prevents immediate polymerization of epichlorohydrin and favors the mono-alkylation over bis-alkylation.
Aminolysis: Allow the mixture to warm to 20–25°C and stir for 12–24 hours.
Checkpoint: Monitor by LCMS/TLC. The epoxide should be consumed, forming the linear chlorohydrin intermediate.
Cyclization: Add solid NaHCO₃ (2.0–3.0 equiv) or aqueous NaOH (slow addition to maintain pH ~10-11). Heat the mixture to Reflux (60–80°C) for 3–6 hours.
Workup:
Cool to room temperature. Filter off inorganic salts.
Concentrate the filtrate under reduced pressure.[1][2][3][4]
Purification: Dissolve residue in minimal hot Ethyl Acetate or Isopropanol. Add HCl (gas or solution) to precipitate the 3-Hydroxyazetidine Hydrochloride salt . Filter and wash with cold ether.
Protocol B: Modified Route for Hindered Amines
Applicability: tert-Butylamine, Benzhydrylamine, Adamantylamine.
Challenge: Steric bulk slows down the initial ring opening and the final cyclization.
Modifications:
Solvent: Use Isopropanol or Acetonitrile (polar aprotic/protic mix) to achieve higher reflux temperatures.
Time: The aminolysis step (Step 3 above) may require 24–48 hours at Room Temperature.
Cyclization: Requires stronger heating (Reflux in Isopropanol, ~82°C) for extended periods (6–12 hours).
Expert Insights & Troubleshooting
Comparison of Reaction Parameters
Parameter
Standard Protocol (Unhindered)
Hindered Amine Protocol
Impact on Quality
Stoichiometry (Epi:Amine)
1.1 : 1.0
1.0 : 1.2 (Excess Amine)
Excess amine prevents bis-alkylation in hindered substrates.
Higher boiling point solvents drive the difficult cyclization of bulky amines.
Base Choice
NaHCO₃ / NaOH
Et₃N / NaHCO₃
Inorganic bases are preferred for ease of removal (filtration).
Typical Yield
60–85%
40–70%
Steric hindrance naturally lowers yield; recycling mother liquor can help.
Troubleshooting Guide
Issue 1: Formation of Polymeric "Goo"
Cause: Epichlorohydrin was added too fast or at too high a temperature.
Fix: Strict temperature control (0°C) during addition. Ensure the amine is in excess or at least equimolar in solution before epoxide addition.
Issue 2: Bis-Alkylation (Dimer Impurity)
Observation: Mass spectrum shows M+ (Amine + 2 Epichlorohydrin units) or (2 Amines + 1 Epichlorohydrin).
Fix: Increase the dilution (use 15-20 volumes of solvent). Use a slight excess of the amine (1.2 equiv) if the amine is cheap/volatile, then strip it off later.
Issue 3: Low Conversion in Cyclization Step
Cause: The chlorohydrin intermediate is stable and has not cyclized.
Fix: Ensure the reaction is actually refluxing. For aqueous reactions, the internal temperature might be too low; switch to n-Butanol or Isopropanol to increase thermal energy.
References
Synthesis of 3-Hydroxyazetidines from Epichlorohydrin
Methodology for t-butyl and benzyl deriv
Source:
Mechanistic Studies on Epichlorohydrin-Amine Reactions
Detailed analysis of hindered vs. unhindered amine reactivity.
Source: [Laguerre, M. et al. Can.[5] J. Chem. 67, 1514 (1989)]([Link]5]
Process Optimization for Benzhydrylamine Derivatives
Scale-up consider
Source:
Green Chemistry Approaches
Use of water and mild bases in azetidine synthesis.
The Ascendancy of Azetidines: Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
Abstract The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of modern pharmaceuticals.[1][2] Its unique struc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of modern pharmaceuticals.[1][2] Its unique structural and physicochemical properties, stemming from inherent ring strain and a distinct three-dimensional geometry, offer medicinal chemists a powerful tool to optimize drug candidates' solubility, metabolic stability, and target-binding affinity.[1][3][4] This guide provides an in-depth exploration of the application of azetidine-based reagents in the synthesis of pharmaceutical intermediates, offering both a conceptual framework and detailed, actionable protocols for researchers, scientists, and drug development professionals.
The Azetidine Advantage in Drug Discovery
The strategic incorporation of the azetidine scaffold into molecular architectures is a testament to its ability to confer advantageous properties. Unlike more common saturated heterocycles like piperidine and pyrrolidine, the strained four-membered ring of azetidine provides a rigid molecular framework.[4][5][6] This rigidity can pre-organize substituents into well-defined spatial orientations, potentially leading to enhanced binding with biological targets.[6]
Furthermore, the presence of the azetidine ring can significantly influence a molecule's pharmacokinetic profile. It often leads to improved aqueous solubility and metabolic stability, critical parameters in the development of orally bioavailable drugs.[1] A growing number of FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine moiety, underscoring its therapeutic relevance across a spectrum of diseases, from cancer to inflammatory conditions.[1][5]
Key Azetidine-Based Reagents and Their Applications
A variety of azetidine-containing building blocks are now commercially available, enabling their broader use in drug discovery programs.[6] These reagents can be broadly categorized based on their intended synthetic transformation.
Table 1: Common Azetidine-Based Reagents and Their Primary Applications
Reagent Class
Example
Primary Application
N-Protected Azetidines
N-Boc-azetidine
Introduction of the azetidine ring via nucleophilic substitution.
Azetidine Carboxylic Acids
N-Boc-azetidine-3-carboxylic acid
Amide bond formation, serving as a scaffold for further elaboration.[7][8]
Functionalized Azetidines
3-Hydroxyazetidine
Introduction of a functional handle for subsequent reactions.
Azetidinylation Reagents
Azetidinyl-transfer agents (ATAs)
Modular synthesis of 3,3-disubstituted azetidines.[9]
The choice of reagent is dictated by the desired synthetic outcome. For instance, N-Boc-azetidine is a versatile precursor for introducing the azetidine ring onto a molecule, while azetidine carboxylic acids are invaluable for constructing more complex architectures through peptide coupling and other functional group transformations.[7][10]
Synthetic Strategies and Reaction Mechanisms
The synthesis of azetidine-containing intermediates primarily revolves around two key strategies: the construction of the azetidine ring and the functionalization of a pre-existing azetidine scaffold.
Building the Azetidine Ring
Several methods exist for the synthesis of the azetidine ring, with intramolecular cyclization being a prevalent approach.[11] This often involves the reaction of a γ-amino alcohol or a related precursor, where the nitrogen atom displaces a leaving group to form the four-membered ring.
Workflow for Azetidine Ring Synthesis via Intramolecular Cyclization
Caption: Intramolecular cyclization to form the azetidine ring.
Functionalization of the Azetidine Ring
Once the azetidine core is in place, its functionalization is key to building diverse pharmaceutical intermediates. Two common reaction types are N-functionalization and C-functionalization.
The nitrogen atom of the azetidine ring is a nucleophilic center that can readily participate in reactions such as alkylation, acylation, and reductive amination. For NH-azetidines, this provides a straightforward handle to introduce a wide variety of substituents.[12]
The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions.[13][14] This reactivity can be harnessed to generate linear amino compounds with diverse functionalities. Lewis acids can mediate the highly regioselective S_N2-type ring-opening of N-tosylazetidines with alcohols, providing access to 1,3-amino ethers.
Workflow for Lewis Acid-Mediated Ring-Opening of Azetidines
Caption: Lewis acid-catalyzed ring-opening of an N-tosylazetidine.
Detailed Experimental Protocols
The following protocols are provided as illustrative examples of common synthetic transformations involving azetidine-based reagents.
Protocol 1: N-Boc Deprotection of Azetidine
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from an N-Boc protected azetidine to yield the free amine.
Materials:
N-Boc-azetidine derivative
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Separatory funnel
Procedure:
Dissolve the N-Boc-azetidine derivative in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
Cool the solution to 0 °C using an ice bath.
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 to 1:4 (v/v) of DCM to TFA.
Allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.
Dissolve the residue in DCM and slowly add saturated sodium bicarbonate solution to neutralize the excess TFA. Be cautious as CO2 evolution will occur.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected azetidine.
Protocol 2: Amide Coupling with Azetidine-3-carboxylic Acid
Objective: To form an amide bond between N-Boc-azetidine-3-carboxylic acid and a primary or secondary amine.
To a stirred solution of N-Boc-azetidine-3-carboxylic acid in DMF, add the amine, HATU, and DIPEA at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Safety and Handling Considerations
Azetidine and its derivatives, particularly the parent heterocycle, are flammable liquids and can cause severe skin burns and eye damage.[15] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[16][17][18]
Key Safety Precautions:
Ventilation: Always work in a fume hood to avoid inhalation of vapors.[15][16]
Ignition Sources: Keep away from heat, sparks, and open flames.[15]
Personal Protective Equipment: Wear appropriate gloves, eye protection, and protective clothing.[16][18]
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[17]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[15][17]
Conclusion
The strategic use of azetidine-based reagents has become an indispensable part of modern pharmaceutical research and development. The unique conformational constraints and favorable physicochemical properties imparted by the azetidine ring offer a clear advantage in the design of novel therapeutics.[1][5] By understanding the fundamental reactivity of these reagents and adhering to established synthetic protocols and safety guidelines, researchers can effectively leverage the power of the azetidine scaffold to create the next generation of innovative medicines.
References
Application Notes & Protocols: The Role of Azetidine Salts in the Synthesis of Pharmaceutical Intermediates - Benchchem.
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
Azetidines in Drug Discovery - PharmaBlock.
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols - IIT Kanpur.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
Azetidines - Enamine.
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
Azetidine hydrochloride - Apollo Scientific.
Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks.
Azetidine - Apollo Scientific.
Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate.
Azetidine-3-carboxylic acid-SDS-MedChemExpress.
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.
Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.
Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF - ResearchGate.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
Azetidines of pharmacological interest - PubMed.
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications.
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet.
Boc-azetidine-3-carboxylic acid - Chem-Impex.
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC.
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine - ACS Publications.
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society.
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
Facile and Green Synthesis of Saturated Cyclic Amines - MDPI.
Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203 - American Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Portal: Azetidine ChemistrySubject: Troubleshooting Solubility Profiles of Azetidine Derivatives in Non-Polar Media
Ticket ID: AZT-SOL-001
Responder: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
Azetidine (4-membered nitrogen heterocycle) derivatives present a unique solubility paradox in drug development. While often lipophilic enough for blood-brain barrier penetration in silico, their handling in the lab is plagued by their high pKa (~11.3), intense ring strain (~25 kcal/mol), and compact polar surface area.
If your azetidine derivative is insoluble in non-polar solvents (Hexane, Toluene, Et₂O), you are likely fighting one of three adversaries: ionic lattice energy (it’s a salt), aqueous partitioning (it’s too polar), or aggregation (it’s oiling out).
This guide bypasses standard textbook advice to address the specific physical chemistry of the azetidine ring.
Part 1: Diagnostic Workflow
Before altering your solvent system, identify the physical state of your molecule. Use this decision tree to diagnose the root cause of insolubility.
Figure 1: Diagnostic logic for determining the cause of azetidine insolubility.
Part 2: The Core Analysis (The "Why")
To troubleshoot effectively, you must understand the forces at play.
The Basicity Trap (pKa ~11.3): Azetidine is significantly more basic than larger rings like piperidine.[1] It greedily accepts protons.[1] If your "non-polar" solvent contains even trace acid (or if the compound was exposed to atmospheric CO₂), it forms a carbonate or salt species instantly, rendering it insoluble in toluene or hexane.
The Dipole-Dipole Network: The compact 4-membered ring exposes the nitrogen lone pair more than larger rings. In non-polar solvents, azetidine derivatives tend to aggregate (dimerize) via dipole interactions, leading to "oiling out" rather than dissolving.[1]
Ring Strain & Volatility: The ~25 kcal/mol strain energy means the ring is "spring-loaded."[1] While stable, aggressive heating to dissolve it can trigger ring-opening polymerization, creating insoluble tars.[1] Furthermore, the free base is often volatile (bp ~61°C for parent azetidine), leading to mass loss during concentration.
Part 3: Troubleshooting Scenarios (Q&A)
Scenario A: The "Salt Trap"
User Question: I purchased an azetidine building block, and the CoA says it's 98% pure. It won't dissolve in Toluene or Ether for my reaction. Why?
Scientist Answer:
Check the bottle label carefully. Is it Azetidine·HCl or Azetidine·TFA?
Commercial vendors almost exclusively supply azetidines as salts to prevent volatility and polymerization.[1]
The Physics: An ionic lattice (Salt) has extremely high lattice energy.[1] Non-polar solvents (dielectric constant ε < 5) cannot overcome this energy to solvate the ions.[1]
The Fix: You must liberate the Free Base .
Do not just add NaOH and extract with Hexane.[1] Azetidine free bases are highly water-soluble (hygroscopic).[1]
Protocol: See the "Salting Out" protocol in Part 4.
Scenario B: The "Invisible" Product (Partitioning)
User Question: I performed a standard extraction (Water/EtOAc), but my azetidine product is gone. The organic layer is empty.
Scientist Answer:
You likely lost it to the aqueous phase.[1] Due to the high polarity of the 4-membered ring, azetidines partition poorly into EtOAc if the pH isn't perfect.
The Physics: At pH 7, azetidine (pKa 11.3) is 99.9% protonated (charged).[1] Charged species stay in water.[1]
The Fix:
pH Adjustment: The aqueous phase must be pH > 12 (preferably 13-14) to ensure the amine is neutral.[1]
Solvent Switch: EtOAc is often too non-polar.[1] Switch to DCM (Dichloromethane) or Chloroform .[1]
The "Magic" Mix: If it still stays in water, use 3:1 Chloroform:Isopropanol .[1] This mixture is polar enough to pull the amine out of the water but immiscible enough to separate.
Scenario C: The "Oil Out" Phenomenon
User Question: I am trying to crystallize my azetidine derivative from Hexane/Ether. It separates as a sticky gum/oil at the bottom, not a solid.
Scientist Answer:
This is "oiling out," common with compact polar heterocycles.[1] The molecules prefer to interact with themselves (aggregation) rather than the non-polar solvent or a crystal lattice.
The Fix:
Add a Bridge Solvent: Add small drops of Toluene or DCM to the hot hexane mixture until the gum dissolves.[1] Then cool very slowly.
Seed It: If you have any solid crystal, scratch the glass.[1]
Derivatize: If the free base refuses to crystallize, convert it to a Tosylate (TsOH) or Oxalate salt.[1] These bulky counter-ions often force the compact azetidine into a nice crystal lattice.[1]
Part 4: Advanced Protocols
Protocol 1: The "Salting Out" Extraction (For Water-Soluble Free Bases)
Standard extraction fails because azetidine likes water too much. We must make the water "inhospitable" (increase ionic strength) to force the azetidine into the organic layer.
Step-by-Step Methodology:
Dissolution: Dissolve the Azetidine salt in minimal water.[1]
Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains). Why? This disrupts the hydration shell around the amine (Salting Out).
Basification: Cool to 0°C. Add 50% NaOH (aq) dropwise until pH > 13.
Extraction: Extract 3x with DCM (not Ether/EtOAc).
Drying: Dry over Na₂SO₄ (Granular) rather than MgSO₄ (Powder), as azetidines can stick to the high surface area of powdered drying agents.[1]
Figure 2: The "Salting Out" workflow to recover water-soluble azetidines.
Protocol 2: Derivatization for Non-Polar Solubility
If you must work in non-polar solvents (e.g., for a specific reaction), temporarily protect the nitrogen.
Protecting Group
Polarity Shift
Solubility Impact
Removal Condition
Boc (tert-butyloxycarbonyl)
High Reduction
Soluble in Hexane/Toluene
TFA or HCl/Dioxane
Cbz (Carboxybenzyl)
Moderate Reduction
Soluble in Toluene/DCM
H₂ / Pd-C
TMS (Trimethylsilyl)
Extreme Reduction
Soluble in pure Hexane
Mild Acid or MeOH
Note on TMS: N-Silyl azetidines are extremely soluble in non-polar solvents but are moisture sensitive.[1] Use this if you need to perform lithiation or Grignard chemistry on the ring.[1]
References
PubChem. (2025).[1] Azetidine Compound Summary (CID 10422). National Library of Medicine.[1] Retrieved from [Link]
Couty, F., & Evano, G. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.[1] Retrieved from [Link]
Not Voodoo. (2026). Workup and Troubleshooting: Amines. University of Rochester.[1][2] Retrieved from [Link]
Paternoga, J., et al. (2021).[1] Strain Release Chemistry of Photogenerated Small‐Ring Intermediates. National Institutes of Health (PMC).[1] Retrieved from [Link]
Technical Support Center: Thermal Optimization for 3-Hydroxyazetidine Functionalization
Executive Summary: The "Goldilocks" Zone of Azetidine Chemistry Welcome to the technical support center for strained heterocycles. 3-Hydroxyazetidine is a high-value scaffold in medicinal chemistry, prized for its abilit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Zone of Azetidine Chemistry
Welcome to the technical support center for strained heterocycles. 3-Hydroxyazetidine is a high-value scaffold in medicinal chemistry, prized for its ability to lower lipophilicity (
) and improve metabolic stability compared to larger rings. However, its ~26 kcal/mol of ring strain creates a narrow thermodynamic window for functionalization.
The Core Challenge: You must apply enough thermal energy to overcome the kinetic barrier of steric hindrance (the "puckered" conformation) without crossing the threshold for ring fragmentation or elimination.
This guide provides precise thermal parameters for the three most common functionalization pathways: Nucleophilic Substitution (Mitsunobu) , Deoxyfluorination (DAST) , and O-Alkylation .
Thermal Decision Matrix (Visual Guide)
The following decision tree outlines the critical temperature set-points based on your intended reaction pathway.
Caption: Thermal workflow for 3-hydroxyazetidine. Red path indicates highest safety risk requiring cryogenic cooling.
Reaction-Specific Temperature Guidelines
The table below summarizes the thermal boundaries. Violating
typically results in ring opening (formation of allylic amines) or elimination (formation of azetines).
Reaction Class
Reagents
(Addition)
(Reaction)
(Critical Limit)
Primary Failure Mode at High T
Fluorination
DAST / Deoxo-Fluor
-78°C
-78°C RT
25°C
Explosive decomp; Ring rearrangement
Mitsunobu
PPh, DIAD/DEAD
0°C
23°C (RT)
40°C
Alkylation of hydrazine; Elimination
O-Alkylation
NaH, Alkyl Halide
0°C
50°C - 60°C
80°C
Elimination to 1-Boc-3-azetine
Mesylation
MsCl, EtN
0°C
0°C RT
30°C
Elimination (favored by entropy/heat)
Oxidation
Dess-Martin (DMP)
0°C
RT
35°C
Radical fragmentation
Troubleshooting & FAQs
Module A: Deoxyfluorination (DAST)
Q: I am seeing multiple spots on TLC and low yield when converting N-Boc-3-hydroxyazetidine to the fluoride. What went wrong?
Diagnosis: You likely added DAST at too high a temperature (e.g., 0°C or RT).
The Science: DAST fluorination proceeds via an alkoxy-sulfur difluoride intermediate. In strained rings like azetidine, this intermediate is highly prone to carbocation formation. If the temperature is too high, the carbocation triggers a Wagner-Meerwein rearrangement (ring contraction) or elimination rather than the desired
fluoride attack.
The Fix:
Ensure the reaction vessel is at -78°C (dry ice/acetone) before adding DAST.
Add DAST dropwise to prevent localized exotherms.
Allow the reaction to warm to RT very slowly (over 4 hours) only after mixing is complete.
Module B: Mitsunobu Reaction
Q: My Mitsunobu reaction (N-Boc-3-hydroxyazetidine + Phenol) stalled. Can I reflux it to push conversion?
Diagnosis:Do NOT reflux.The Science: Heating a Mitsunobu reaction favors the formation of the
-alkylated hydrazine byproduct (from DIAD/DEAD) rather than the desired ether. Furthermore, at elevated temperatures (C), the activated phosphonium intermediate can act as a leaving group via an mechanism, generating the double bond (azetine) instead of the inverted product.
The Fix:
Run the reaction at high concentration (0.5 M - 1.0 M) to improve kinetics at RT.
If conversion is poor, switch to a more reactive phosphine (e.g.,
or ) which works better at lower temperatures, rather than applying heat.
Module C: O-Alkylation
Q: Standard alkylation (NaH/DMF/RT) is yielding <10%. The starting material is unreacted.
Diagnosis: Steric hindrance is preventing nucleophilic attack at Room Temperature.
The Science: The 3-hydroxyl group on an N-protected azetidine is sterically crowded by the N-protecting group (especially Boc). Unlike the other reactions, simple
O-alkylation often requires thermal energy to proceed.
The Fix:
Deprotonate with NaH at 0°C (to control hydrogen gas evolution).
Add the electrophile.
Heat to 50-60°C. This specific temperature range provides enough energy to overcome the steric barrier without triggering the entropy-driven elimination of the alkoxide.
Validated Protocol: DAST Fluorination
Use this protocol to convert N-Boc-3-hydroxyazetidine to N-Boc-3-fluoroazetidine while minimizing ring opening.
Safety Warning: DAST releases HF on contact with moisture. Perform in a fume hood.
Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.2 M concentration).
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Let it equilibrate for 15 minutes.
Resolving stability issues of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide in solution
Welcome to the technical support guide for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide (CAS: 2007924-99-2).[1] This molecule is a valuable building block in modern medicinal chemistry, particularly in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide (CAS: 2007924-99-2).[1] This molecule is a valuable building block in modern medicinal chemistry, particularly in the synthesis of protein degraders and other complex pharmaceutical agents. However, its unique structure, incorporating a strained azetidine ring and an acid-labile N-Boc protecting group, presents specific stability challenges in solution.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful use of this reagent in your research. Our goal is to explain the chemical principles behind its instability and provide actionable solutions to mitigate degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide in solution?
A1: The instability of this compound stems from two main structural features:
Acid-Labile N-Boc Group: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[][3][4] Protic solvents, Lewis acids, or even acidic impurities can catalyze the removal of the Boc group, leading to the formation of 1-amino-3-hydroxyazetidine. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation (which forms isobutylene).[4]
Strained Azetidine Ring: The four-membered azetidine ring is sterically strained. Under certain conditions, particularly with strong nucleophiles or harsh pH, it can be susceptible to ring-opening reactions. One study demonstrated that azetidine degradation can be initiated through the formation of an intermediate azetidinium ion.[5]
Q2: I've noticed a gradual loss of my compound in HPLC analysis even when stored in what I thought were neutral solvents. Why is this happening?
A2: This is a common observation and can be attributed to several factors:
Solvent Acidity: "Neutral" solvents can still be problematic. For instance, chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Protic solvents like methanol or ethanol can facilitate proton transfer, slowly promoting Boc-group cleavage over time.
CO₂ Absorption: Aprotic solvents can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid in the presence of trace water, creating a mildly acidic environment sufficient to cause slow degradation.
Autocatalysis: If a small amount of the Boc group is cleaved, the resulting free amine can act as a base, potentially influencing the local pH and accelerating further degradation, although acid-catalyzed cleavage is the dominant pathway.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: For maximum stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary:
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or 1,4-dioxane.
Temperature: Store solutions at -20°C or below.
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂.
pH Control: If an aqueous or protic solvent system is unavoidable, buffer the solution to a pH range of 7.5-8.5. The Boc group is generally stable under neutral to basic conditions.[][3]
Q4: How can I visually or analytically detect degradation?
A4: Visual inspection is unreliable. The primary method for detecting degradation is through analytical techniques:
Thin-Layer Chromatography (TLC): A quick method to check for the appearance of new, more polar spots corresponding to the deprotected amine.
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying stability. Degradation is observed as a decrease in the peak area of the parent compound and the emergence of new peaks, typically at earlier retention times due to increased polarity.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of degradation products by their mass-to-charge ratio (m/z). The primary degradation product will have a mass corresponding to the loss of the Boc group (100.12 g/mol ).
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a "Symptom -> Probable Cause -> Solution" format.
Problem 1: Inconsistent yields and multiple byproducts in reactions involving acidic reagents (e.g., TFA, HCl).
Symptom: You are attempting a reaction on the hydroxyl group, but you observe significant formation of the de-Boc'd starting material or subsequent unwanted side reactions.
Probable Cause: The acidic reagent or reaction conditions are prematurely cleaving the Boc protecting group. The Boc group is readily removed by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[][6] Even mild acids can cause partial deprotection over extended reaction times.
Solution:
Reagent Selection: If possible, switch to reaction conditions that are neutral or basic. The Boc group is stable to most bases and nucleophiles.[3][7]
Protecting Group Strategy: If acidic conditions are unavoidable, consider if the Boc group is appropriate for your synthetic route. An alternative, more acid-stable protecting group like benzyloxycarbonyl (Cbz) might be necessary.
Controlled Deprotection: If deprotection is the intended step, ensure it is the final step before the next transformation. Perform the reaction at low temperatures (e.g., 0°C) and monitor carefully by TLC or LC-MS to avoid over-exposure.[8]
Problem 2: Compound degradation during Reverse-Phase HPLC purification using standard TFA-containing mobile phases.
Symptom: You purify your compound on a C18 column using a water/acetonitrile gradient with 0.1% TFA. The collected fractions show the presence of the deprotected impurity, and yields are low.
Probable Cause: Although 0.1% TFA is a common mobile phase modifier, it creates a highly acidic environment (pH ~2) that is sufficient to cleave the Boc group, especially if fractions are allowed to stand for several hours before solvent evaporation.[9]
Solution:
Alternative Mobile Phase: Replace TFA with a less aggressive acid like 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2). While peak shape may be slightly broader, this significantly improves stability.[9]
Buffered Mobile Phase: Use an ammonium acetate or ammonium formate buffer system (e.g., 10 mM, pH 6-7) if your compound and column are compatible.
Immediate Neutralization: If TFA must be used for resolution, immediately neutralize the collected fractions with a weak base (e.g., a dilute solution of ammonium hydroxide in isopropanol or triethylamine) before concentration.
Expedited Workflow: Freeze the collected fractions immediately and lyophilize them to remove the acidic mobile phase as quickly as possible.[9]
Problem 3: Formation of an unknown impurity with the same mass during work-up or storage in solution.
Symptom: LC-MS analysis shows a new peak with the same mass as the starting material but a different retention time.
Probable Cause: This is likely due to the formation of a structural isomer. While less common than deprotection, the N-Boc group can facilitate other rearrangements. The urethane amide bond in Boc-protected amines can exist in both cis and trans conformations, which can have nearly equal energies and may be separable under certain HPLC conditions.[10]
Solution:
Confirm Isomerism: Use techniques like NMR to confirm if the impurity is a rotational isomer (rotamer) or another structural isomer.
Thermal Equilibration: Gently warming the solution may cause the isomers to interconvert and coalesce into a single peak on the chromatogram.
Modify HPLC Method: Adjusting the column temperature or mobile phase composition during HPLC analysis can often help in co-eluting or resolving these isomers.
Part 3: Protocols & Methodologies
Protocol 3.1: Recommended Procedure for Solution Preparation and Short-Term Storage
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile, THF, or Dioxane). Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves.
Weighing: Weigh the solid N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide in a dry vial under an inert atmosphere if possible.
Dissolution: Add the selected solvent to the desired concentration. If solubility is an issue, gentle sonication in a room temperature water bath can be used. Avoid heating.
Storage: Tightly cap the vial, purge the headspace with argon or nitrogen, and wrap the cap with paraffin film.
Labeling & Conditions: Clearly label the vial with the compound name, concentration, solvent, and date. Store immediately at ≤ -20°C. For optimal results, use the solution within 24-48 hours.
Protocol 3.2: General Method for Monitoring Solution Stability using HPLC-UV
This protocol provides a starting point for assessing the stability of the compound under your specific experimental conditions.
Parameter
Condition
Rationale
Column
C18, 2.7-5 µm, e.g., 4.6 x 150 mm
Standard reverse-phase column suitable for this type of molecule.
Mobile Phase A
0.1% Formic Acid in Water
A less harsh acidic modifier to ensure protonation for good peak shape while minimizing on-column degradation.[9]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic solvent for reverse-phase chromatography.
Gradient
5% to 95% B over 10 minutes
A typical screening gradient to elute the parent compound and potential degradants.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection (UV)
210-220 nm
Wavelength for detecting the carbamate chromophore.
Injection Vol.
5 µL
Standard injection volume.
Stability Study Procedure:
Prepare a stock solution (e.g., 1 mg/mL) of the compound in the solvent of interest.
Immediately inject a sample (t=0) using the HPLC method above to get a baseline purity reading.
Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop).
Recrystallization techniques for high-purity azetidine intermediates
Topic: Recrystallization & Purification of Azetidine Salts Audience: Process Chemists, API Developers, and R&D Scientists. Introduction: The Stability Paradox Azetidines represent a unique challenge in process chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization & Purification of Azetidine Salts
Audience: Process Chemists, API Developers, and R&D Scientists.
Introduction: The Stability Paradox
Azetidines represent a unique challenge in process chemistry due to their high ring strain (~26 kcal/mol).[1] While this strain makes them potent pharmacophores (e.g., Cobimetinib, Baricitinib), it renders the free base thermodynamically unstable and prone to rapid polymerization or nucleophilic ring-opening.[1]
The Golden Rule: High-purity azetidine intermediates are almost exclusively handled as salts (Hydrochloride, Trifluoroacetate, or Oxalate).[1] Attempting to recrystallize the free base is a primary cause of yield loss and oiling out.
Module 1: Critical Parameters (The "Why")
Before attempting purification, you must control three thermodynamic variables. Failure here guarantees decomposition.
Protonation State (pKa Control)
Mechanism: The nitrogen lone pair in a free-base azetidine is a nucleophile. It will attack the strained carbons of adjacent molecules, triggering rapid oligomerization (polymerization).
Protocol Requirement: Ensure the system is fully protonated. If the pH > pKa (typically ~11.3 for azetidine), the free base exists.
Impact: Recrystallization must occur in acidic media or as a pre-formed salt.
Nucleophile Exclusion
Mechanism: The strained ring is highly susceptible to
attack. Common recrystallization solvents like water or alcohols can act as nucleophiles at elevated temperatures, opening the ring to form linear amino-alcohols or ethers.
Protocol Requirement: Avoid high temperatures (>50°C) in nucleophilic solvents (MeOH, EtOH). Use non-nucleophilic anti-solvents (MTBE, EtOAc) whenever possible.[1]
Solubility Differential
Challenge: Azetidine salts are highly polar. They are often too soluble in MeOH/Water and insoluble in non-polar solvents, leading to "oiling out" rather than crystal formation.
Solution: Use a Binary Solvent System (Solvent/Anti-solvent) with a specific dielectric constant window.[1]
Module 2: Troubleshooting Guide
Scenario A: The Product "Oils Out" Instead of Crystallizing
Symptoms: A second liquid phase separates at the bottom of the flask upon cooling or anti-solvent addition.
Root Cause
Corrective Action
Cooling too fast
Reheat and Oscillate: Re-dissolve the oil by heating. Cool slowly (5°C/hour).[1] If oil forms, heat slightly until it dissolves, then cool again.[1]
Anti-solvent shock
Dosing Control: Stop anti-solvent addition. Add a small amount of the good solvent (e.g., MeOH) to redissolve. Add anti-solvent via syringe pump at 0.5 equivalents/hour.
Impurity profile
Seed Loading: The oil is often a supersaturated solution inhibited by impurities. Add 1-2 wt% of pure seed crystals at the metastable zone width (MSZW) boundary.
Scenario B: Loss of Yield / Ring Opening
Symptoms: LCMS shows M+18 (Hydrolysis) or M+32 (Methanolysis) peaks; melting point depression.[1]
Root Cause
Corrective Action
Thermal Stress
Limit Temperature: Never boil azetidine salts in alcohols. Dissolve at mild heat (35-40°C) and rely on anti-solvents for yield, not cooling alone.[1]
Residual Base
Acid Check: Ensure the salt stoichiometry is 1:1. Excess base promotes polymerization. Re-acidify with 4M HCl in Dioxane/IPA.
Cause: Oxidative degradation or polymerized byproducts.
Fix: Activated carbon treatment is risky due to potential metal contamination. Prefer: A "slurry wash" with cold MTBE or EtOAc before the final recrystallization to remove surface oligomers.
Module 3: Visualizing the Workflow
Decision Tree: Solvent System Selection
This logic gate prevents the common error of selecting incompatible solvents for strained rings.
Caption: Figure 1. Solvent selection logic. System A is preferred as MeOH (System B)[1] carries a higher risk of nucleophilic ring opening at high temperatures.
Module 4: Validated Protocols
Protocol 1: Purification of 3-Hydroxyazetidine HCl
Equipment: Jacketed glass reactor with overhead stirring.
Step-by-Step:
Dissolution: Charge crude 3-hydroxyazetidine HCl into the reactor. Add Methanol (3 vol) . Stir at 35°C until fully dissolved. Do not exceed 40°C.
Filtration: Filter hot (through 0.45µm PTFE) to remove inorganic salts (NaCl/KCl) if they are process byproducts.[1]
Concentration: Distill off Methanol under vacuum (keep internal T < 30°C) until the volume is reduced to ~1.5 vol.
Anti-Solvent Addition:
Add Ethyl Acetate (EtOAc) or MTBE (2 vol) slowly over 30 minutes at 25°C.
Observation: The solution should turn cloudy (metastable zone).
Seeding: Add 1 wt% pure seed crystals. Stir for 1 hour at 20-25°C to establish crystal growth.
Crystallization: Add remaining EtOAc (4 vol) over 2 hours.
Cooling: Cool to 0-5°C over 1 hour and hold for 2 hours.
Isolation: Filter under nitrogen. Wash cake with cold EtOAc. Dry under vacuum at 40°C.
Data Summary: Solvent Efficiency
Solvent System
Yield (%)
Purity Increase
Risk Profile
MeOH / MTBE
85-90%
High (+5-8%)
Moderate (Nucleophilic attack possible)
IPA / EtOAc
75-80%
Very High (+10%)
Low (IPA is bulkier/less nucleophilic)
Water / Acetone
<50%
Moderate
High (Hydrolysis risk, difficult drying)
Module 5: FAQs
Q1: Can I store azetidine free base in the freezer?A: No. Even at -20°C, the free base can slowly dimerize or polymerize. Always store as a salt (HCl is most common).[1] If you must handle the free base, keep it in a dilute solution of a non-nucleophilic solvent (e.g., DCM or Toluene) at low temperature.[1]
Q2: My salt is hygroscopic and turns to goo on the filter. What do I do?A: Azetidine salts are notoriously hygroscopic.
Perform filtration under a nitrogen blanket or in a glovebox.
Wash with anhydrous ether or MTBE immediately to remove residual alcohols.
Transfer rapidly to a vacuum oven.
Q3: Why do you recommend IPA over MeOH?A: While MeOH is a better solvent, it is a stronger nucleophile and smaller molecule. Isopropanol (IPA) is sterically hindered, reducing the risk of opening the azetidine ring during the heating phase of recrystallization [1, 2].
References
Vertex AI Search . (2025). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link[1]
Google Patents . (2017). Preparation method of 3-hydroxyazetidine hydrochloride. CN106831523A. Link
BenchChem . (2025).[5][6] Technical Support Center: Azetidine Synthesis Protocols. Link[1]
Royal Society of Chemistry . (2021). Recent advances in the synthesis and reactivity of azetidines. Link
Identifying common impurities in commercial N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide batches
Welcome to the technical support center for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and use of this critical reagent. By understanding the potential impurities and their impact, you can ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Critical Role of Purity
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, a key building block in medicinal chemistry, is prized for its strained four-membered ring and versatile functional groups.[1] Its purity is paramount, as even minor impurities can lead to significant side reactions, altered biological activity, and difficulties in purification of the final products. This guide provides a comprehensive overview of common impurities, their origins, and robust analytical methods for their detection and quantification.
Common Impurities in Commercial Batches
The manufacturing process of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can inadvertently introduce several types of impurities. These can be broadly categorized as starting materials, byproducts of the synthesis, and degradation products.
Unreacted Starting Materials and Reagents
3-Hydroxyazetidine: Incomplete reaction with di-tert-butyl dicarbonate (Boc₂O) can leave residual 3-hydroxyazetidine.
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc₂O and its breakdown products like tert-butanol and carbon dioxide can be present. While volatile, their presence can indicate incomplete reaction or purification.
Synthesis-Related Impurities
The synthesis of substituted azetidines can be complex, and side reactions are not uncommon. One of the most prevalent issues is the formation of isomeric byproducts.[2]
Pyrrolidine Byproducts: During intramolecular cyclization reactions to form the azetidine ring, a competing 5-endo-tet cyclization can occur, leading to the formation of a thermodynamically more stable five-membered pyrrolidine ring as a significant byproduct.[2]
Di-Boc Protected Species: Over-reaction can lead to the protection of the hydroxyl group, forming a di-Boc species.
Oligomeric Species: Self-reaction of the starting materials or intermediates can lead to the formation of dimers or other oligomers.
Degradation Products
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can degrade under certain conditions, particularly in the presence of strong acids or bases, or upon prolonged storage under non-ideal conditions.
Hydrolysis Products: The tert-butoxycarbonyl (Boc) protecting group is susceptible to acidic hydrolysis, which would yield 3-hydroxyazetidine.[3] While generally stable to bases, prolonged exposure to strong alkaline conditions could also lead to degradation.[3]
Oxidation Products: The secondary alcohol and the amine functionality can be susceptible to oxidation, leading to ketone or N-oxide formation, respectively.[4]
This section addresses common issues encountered during experiments using N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, linking them to potential impurity profiles.
Q1: My reaction is producing a significant amount of an unexpected byproduct with the same mass as my desired product. What could be the cause?
A1: This is a classic sign of an isomeric impurity in your starting material. The most likely culprit is a 3-hydroxypyrrolidine derivative formed during the synthesis of the azetidine ring via a competing 5-endo-tet cyclization.[2] While the 4-exo-tet pathway to the azetidine is generally favored, reaction conditions can influence the ratio of the two products.[2]
Troubleshooting Steps:
Confirm the presence of the isomer: Use a high-resolution HPLC or UPLC method with a long gradient to try and separate the two isomers.
NMR Analysis: Carefully examine the ¹H and ¹³C NMR spectra of the starting material for signals corresponding to a five-membered ring system.
Contact the supplier: Request the certificate of analysis and inquire about their quality control for isomeric purity.
Purification of the starting material: If the impurity is present at a high level, you may need to purify the commercial batch by flash chromatography before use.
Q2: I am observing a byproduct with a mass 16 Da higher than my expected product in my LC-MS analysis. What is this?
A2: A +16 Da mass shift is typically indicative of oxidation. In the context of your reaction, either the N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide starting material is partially oxidized, or oxidation is occurring during your reaction. The most probable sites of oxidation are the azetidine nitrogen, forming an N-oxide, or the secondary alcohol, forming a ketone.[4][5]
Troubleshooting Steps:
Analyze the starting material: Run an LC-MS of the N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide to check for the presence of the +16 Da impurity.
Degas your solvents: If the oxidation is happening during your reaction, dissolved oxygen in your solvents could be the cause. Degassing your solvents prior to use can mitigate this.
Use fresh solvents: Older solvents, especially ethers like THF, can form peroxides which are potent oxidizing agents.
Run the reaction under an inert atmosphere: Performing your reaction under nitrogen or argon can prevent atmospheric oxygen from causing oxidation.
Q3: My reaction is sluggish and gives a low yield, and I see a significant amount of a more polar byproduct. What should I investigate?
A3: This could be due to the presence of unreacted 3-hydroxyazetidine in your starting material. As a free amine, it can interfere with your reaction, especially if you are performing a nucleophilic substitution or a coupling reaction. The presence of a more polar byproduct could be the result of the free amine reacting in an unintended way.
Troubleshooting Steps:
Check the purity of the starting material: Use HPLC-UV or LC-MS to look for a peak corresponding to 3-hydroxyazetidine.
Perform a Boc protection: If you suspect the presence of free amine, you can try to re-protect your starting material with Boc₂O to ensure full conversion.
Aqueous workup: An acidic wash during your reaction workup can help to remove any unreacted basic impurities like 3-hydroxyazetidine.
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a workhorse technique for assessing the purity of non-volatile organic compounds.
Protocol: General HPLC-UV Method for Purity Assessment
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 210 nm.
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.
Protocol: LC-MS for Impurity Identification
LC System: Use the same LC conditions as described for the HPLC-UV method.
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically suitable for this compound.
Scan Range: Scan from m/z 50 to 500.
Data Analysis: Look for masses corresponding to the potential impurities listed in the table above. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the impurities.
Visualizing the Chemistry
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic route and common impurity origins.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments.
Conclusion
The successful use of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide in research and development hinges on a thorough understanding of its potential impurities. By employing the analytical methods and troubleshooting strategies outlined in this guide, scientists can proactively identify and mitigate issues related to reagent quality, leading to more reliable and reproducible results. Always insist on a certificate of analysis from your supplier and consider in-house quality control for critical applications.
References
Forced degradation studies on glipizide are conducted under the conditions of hydrolysis, oxidation, photolysis, and dry heat. The solutions are subjected to liquid chromatographic (LC) investigations to establish the number of products formed in each condition. The degradation products are characterized through isolation and subsequent NMR, IR, an... (Source: Not available)
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
Fesik, S. W., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Burke M. D.; Schreiber S. L. Angew. Chem., Int. Ed. 2004, 43, 46–58.
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC.
Ikota, N. (1995). Synthesis of (2R,3R,4R,5R)-3,4-dihydroxy-2,5-dihydroxymethylpyrrolidine and (-)-anisomycin derivative from (S)
Worthington, K. L., & Rose, J. A. (1986). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 16(11), 1029-1036.
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). MDPI.
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). International Journal of Research in Pharmacy and Chemistry.
Fournier, D., et al. (2002). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Applied and Environmental Microbiology, 68(1), 166-172.
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central.
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (n.d.). ChemRxiv.
WO 2023/156675 A1. (2023).
Hoidy, W. H., et al. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372.
Lakkireddy, P. K., et al. (2014). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. Journal of Pharmaceutical and Biomedical Analysis, 91, 117-123.
A Guide to the 1H NMR Interpretation of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide and a Comparative Analysis with Structural Analogs
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. As a molecule incorporating a strained azetidine ring, a hydroxyl g...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. As a molecule incorporating a strained azetidine ring, a hydroxyl group, and a bulky N-(tert-butoxy)formamide moiety, its ¹H NMR spectrum presents a unique set of features. This document will serve as a valuable resource for researchers, scientists, and professionals in drug development by not only interpreting the spectrum of the target molecule but also by comparing it with structurally related compounds to highlight key spectral differences and similarities. The insights provided herein are grounded in fundamental NMR principles and supported by experimental data from analogous structures.
Predicted ¹H NMR Spectrum of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
Structure and Proton Labeling:
Azetidine Ring Protons (H-2, H-3, H-4):
The protons on the four-membered azetidine ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling.
H-3 (methine proton): This proton, attached to the carbon bearing the hydroxyl group, is anticipated to appear as a multiplet around δ 4.5-4.7 ppm . Its downfield shift is attributed to the deshielding effect of the adjacent oxygen atom. It will be coupled to the four neighboring methylene protons on C-2 and C-4.
H-2 and H-4 (methylene protons): The protons on C-2 and C-4 are diastereotopic, meaning they are chemically non-equivalent. They are expected to resonate as two separate multiplets. Due to the influence of the adjacent nitrogen of the formamide group, they will be shifted downfield. We can predict a multiplet in the region of δ 3.8-4.2 ppm for the two protons on one of the carbons and another multiplet around δ 3.4-3.8 ppm for the protons on the other carbon. The geminal coupling between these protons is typically around -10 to -15 Hz, while the vicinal coupling with H-3 will be in the range of 6-8 Hz.[1]
Hydroxyl Proton (OH):
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[2] It is expected to appear as a broad singlet anywhere between δ 1.5-4.0 ppm .
(tert-Butoxy)formamide Protons:
Formyl Proton (-CHO): The single proton of the formyl group is expected to appear as a singlet at approximately δ 8.0-8.2 ppm .[3] The C-N bond in amides has a partial double bond character, which can lead to restricted rotation and the potential for observing two rotamers (syn and anti), although one is often major.[4]
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at around δ 1.5 ppm . This is a characteristic chemical shift for a Boc-protecting group.[5]
Comparative Analysis with Structural Analogs
To provide context for the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of similar molecules.
The chemical shifts of the azetidine ring protons in the predicted spectrum of the target molecule are similar to those in 1-Boc-3-hydroxyazetidine, confirming the influence of the Boc group and the hydroxyl substituent.
The characteristic singlet for the tert-butyl protons around 1.4-1.5 ppm is a consistent feature in all Boc-protected compounds.[5][7]
The downfield chemical shift of the formyl proton in N,N-diethylformamide supports the prediction for the target molecule.[3]
Experimental Protocol for ¹H NMR Acquisition
For researchers wishing to acquire an experimental ¹H NMR spectrum of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, the following protocol is recommended for a standard 400 or 500 MHz NMR spectrometer.[8][9]
1. Sample Preparation:
Accurately weigh 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is adequate for the spectrometer.
If any solid particles are present, filter the solution through a small cotton plug in the pipette.[9]
2. NMR Spectrometer Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
Set the appropriate spectral width (e.g., -2 to 12 ppm).
Use a standard single-pulse experiment with a 90° pulse angle.
Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio.
Set the relaxation delay (D1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.
Acquire the free induction decay (FID).
3. Data Processing:
Apply a Fourier transform to the FID.
Phase the resulting spectrum manually.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all the peaks.
Analyze the chemical shifts, splitting patterns, and integrals to assign the peaks to the corresponding protons in the molecule.
Visualization of Molecular Structure and Key Couplings
The following diagram illustrates the structure of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide and highlights the expected vicinal (³J) couplings within the azetidine ring.
Key vicinal couplings in the azetidine ring.
Conclusion
The ¹H NMR spectrum of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is predicted to be complex, particularly in the region of the azetidine ring protons, due to diastereotopicity and spin-spin coupling. However, by careful analysis of chemical shifts and coupling patterns, and by comparison with structurally related molecules, a confident assignment of all proton signals can be achieved. This guide provides a comprehensive framework for the interpretation of this spectrum, which will be of significant utility to researchers working with this and similar heterocyclic compounds. The provided experimental protocol offers a standardized method for obtaining high-quality ¹H NMR data for this class of molecules.
References
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
Govindaraju, V., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). A Facile Route for Mono-BOC Protection of Diamines.
The Royal Society of Chemistry. (2013). Electronic supplementary information Figure S1. 1H NMR spectrum of 12-hydroxydodecyl acrylate (CDCl3). Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3). Retrieved from [Link]
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
Bai, D., et al. (2023). 1H NMR Spectrum of Amide Compounds. University Chemistry, 38(11), 82-88.
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
Chemistry LibreTexts. (2023). 13.8: The Position of ¹H NMR Signals I - Chemical Shift. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide and its Alternatives
Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is a cornerstone of success. N-(...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery
In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is a cornerstone of success. N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide represents a class of small, functionalized heterocyclic compounds that are of increasing interest as building blocks in medicinal chemistry. The azetidine ring offers a unique three-dimensional scaffold, while the protected N-amino functionality serves as a versatile handle for further chemical elaboration.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for confirming the structure of such molecules, identifying metabolites, and monitoring reaction progress. A thorough understanding of a molecule's fragmentation pattern is not merely an academic exercise; it is a practical necessity that enables chemists to rapidly identify compounds, distinguish between isomers, and diagnose unexpected reaction outcomes.
This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) MS/MS fragmentation pattern of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. As a Senior Application Scientist, my objective is to move beyond a simple description of fragments and delve into the causal mechanisms driving the fragmentation cascade. Furthermore, this guide will objectively compare the fragmentation signature of the tert-butoxycarbonyl (Boc) protecting group with common alternatives, providing the experimental and theoretical basis for choosing analytical strategies in a research and development setting.
Part 1: Predicted Fragmentation Cascade of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
The fragmentation of this molecule under positive-mode ESI-MS/MS is predicted to be dominated by the lability of the Boc protecting group, followed by characteristic cleavages of the azetidine ring. The protonated molecule [M+H]⁺ has a monoisotopic mass of 203.1390 g/mol .
The Dominant Fragmentation Pathway: Unraveling the Boc Group
The tert-butoxycarbonyl (Boc) group is notoriously labile in the gas phase, and its fragmentation is a well-understood and highly diagnostic process. The primary fragmentation cascade involves two characteristic neutral losses:
Loss of Isobutylene (C₄H₈): The initial and most favorable fragmentation step is the loss of a neutral isobutylene molecule (56.0626 Da) via a six-membered ring transition state, leading to the formation of an unstable carbamic acid intermediate at m/z 147.0764.
Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate rapidly decarboxylates, losing a neutral CO₂ molecule (43.9898 Da) to yield the protonated N-amino-3-hydroxyazetidine at m/z 103.0866. This two-step process results in a total neutral loss of 100.0524 Da from the parent ion.
This predictable loss of 100 Da is a hallmark of Boc-protected amines and provides immediate, high-confidence evidence for the presence of this protecting group.
Figure 1. Primary fragmentation of the Boc group.
Secondary Fragmentation: Ring Opening of the Azetidine Core
Once the Boc group is removed, the resulting fragment ion (m/z 103.0866) undergoes further fragmentation driven by the azetidine ring. Ring-opening mechanisms are common for cyclic amines. A plausible pathway involves the cleavage of the C-C bond adjacent to the nitrogen, followed by the loss of small neutral molecules. For instance, the loss of formaldehyde (CH₂O, 30.0106 Da) from the hydroxymethyl portion of the ring could lead to a fragment at m/z 73.0760.
Summary of Predicted Fragments
The table below summarizes the key predicted ions for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide in positive-ion ESI-MS/MS.
m/z (Predicted)
Ion Identity
Proposed Neutral Loss
Notes
203.14
[M+H]⁺
-
Protonated Parent Molecule
147.08
[M+H - C₄H₈]⁺
Isobutylene (56.06 Da)
Carbamic acid intermediate; often low abundance
103.09
[M+H - C₅H₈O₂]⁺
Isobutylene + CO₂ (100.05 Da)
Most abundant fragment; diagnostic for Boc group
101.07
[M+H - C₅H₁₀O₂]⁺
Boc group radical loss (101.07 Da)
Alternative Boc fragmentation
85.08
[Fragment 1 - H₂O]⁺
Water (18.01 Da)
Loss of water from the hydroxyl group
73.08
[Fragment 1 - CH₂O]⁺
Formaldehyde (30.01 Da)
Resulting from azetidine ring cleavage
Part 2: Comparative Analysis with Alternative N-Protecting Groups
The choice of a protecting group has significant implications for both chemical synthesis and analytical characterization. Here, we compare the fragmentation signature of the Boc group with two other workhorses of peptide and medicinal chemistry: the Carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Carbobenzyloxy (Cbz) Group Fragmentation
The Cbz group's fragmentation is dominated by the stability of the benzyl cation. Upon protonation, the primary cleavage event is the formation of the tropylium ion (a rearranged benzyl cation) at m/z 91 . This is an extremely stable and abundant ion, making it the diagnostic signature for Cbz-protected compounds. The remainder of the molecule is lost as a neutral species.
9-fluorenylmethyloxycarbonyl (Fmoc) Group Fragmentation
The Fmoc group exhibits a different fragmentation pattern, driven by the stability of the dibenzofulvene core. The most characteristic fragmentation pathway involves the cleavage of the C-O bond to generate a dibenzofulvene-type cation at m/z 179 . This fragment can subsequently lose a proton to form the neutral dibenzofulvene molecule at 178 Da, making the neutral loss of 178 a key indicator.
Figure 2. Key diagnostic fragments for different protecting groups.
Head-to-Head Comparison
This table provides a direct comparison of the MS/MS signatures, allowing a researcher to quickly determine the protecting group present in an unknown sample.
Protecting Group
Characteristic Signature
m/z of Diagnostic Ion
Mechanism
Utility
Boc
Neutral loss of 100 Da
N/A (focus on loss)
Rearrangement and loss of isobutylene and CO₂
Excellent for identifying the presence of the group via a constant neutral loss scan.
Cbz
Intense fragment ion
91
Formation of stable tropylium ion
Highly specific and sensitive. Precursor ion scans for m/z 91 can selectively find all Cbz-containing species in a mixture.
Fmoc
Intense fragment ion
179
Formation of stable dibenzofulvene-type cation
Similar to Cbz, allows for selective detection using precursor ion scans for m/z 179.
Part 3: Recommended Experimental Protocol
To validate these predicted fragmentation patterns, a robust and reproducible experimental method is essential. The following protocol outlines a standard approach for the analysis of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide using a triple quadrupole or Q-TOF mass spectrometer.
Step-by-Step Methodology
Sample Preparation:
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving efficient ionization in positive mode.
Infusion and MS Analysis (Full Scan):
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to identify the protonated parent molecule, [M+H]⁺, at m/z 203.14.
Tandem MS (MS/MS) Analysis:
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 203.14) as the precursor.
Apply collision-induced dissociation (CID) using argon as the collision gas.
Ramp the collision energy (CE) from 10-40 eV. A CE ramp is effective for small molecules as it allows for the observation of both low-energy (e.g., loss of Boc) and higher-energy (e.g., ring cleavage) fragmentations in a single experiment.
Figure 3. Experimental workflow for MS/MS analysis.
Conclusion
The gas-phase fragmentation of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is predictably dominated by the characteristic neutral loss of 100 Da from its Boc protecting group. This signature is fundamentally different from the fragmentation of Cbz and Fmoc-protected analogues, which are defined by the formation of intense, stable cationic fragments at m/z 91 and m/z 179, respectively. This comparative knowledge is not merely theoretical; it forms the basis for designing high-throughput screening assays, metabolite identification studies, and quality control methods. By leveraging these distinct fragmentation patterns, researchers can employ specific MS scan functions (e.g., neutral loss, precursor ion) to rapidly and selectively identify compounds of interest within complex matrices, accelerating the pace of drug discovery and development.
References
Domon, B., and Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409. (Note: While this paper is on glycoconjugates, it establishes the fundamental principles of fragmentation nomenclature often applied more broadly.
Zhu, J., & Bienayme, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. (This text discusses various protecting groups and their stability, which is relevant to their fragmentation behavior). URL: [Link]
Schrader, W., & Klein, H. (2006). Mass Spectrometric Fragmentation of Saturated Heterocyclic Compounds. In The Chemistry of Heterocyclic Compounds (pp. 741-856). John Wiley & Sons, Inc. URL: [Link]
Awada, M., & Tfaili, S. (2018). Tandem Mass Spectrometry (MS/MS) for Peptide and Protein Analysis. In Proteomics for Drug Discovery. IntechOpen. URL: [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. URL: [Link]
Validation
The Azetidine vs. Pyrrolidine Handbook: Reactivity, Stability, and Application
Topic: Comparing Reactivity of Azetidine vs. Pyrrolidine Building Blocks Content Type: Publish Comparison Guide Executive Summary In the optimization of lead compounds, the "Azetidine Switch"—replacing a pyrrolidine or p...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Reactivity of Azetidine vs. Pyrrolidine Building Blocks
Content Type: Publish Comparison Guide
Executive Summary
In the optimization of lead compounds, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with an azetidine—is a high-value tactic to lower lipophilicity (
) and block metabolic soft spots. However, this structural contraction introduces significant ring strain (~26 kcal/mol vs. ~5 kcal/mol), fundamentally altering the nucleophilicity and stability profile of the amine.
This guide provides a technical comparison of azetidine and pyrrolidine building blocks, moving beyond simple physicochemical constants to the kinetic and thermodynamic realities of handling these heterocycles in the lab.
Part 1: The Physicochemical Arena
The reactivity differences between these two rings are governed by hybridization effects driven by ring strain. In azetidine, the constrained C-N-C bond angle (~90°) forces the internal ring bonds to adopt higher p-character. Consequently, the nitrogen lone pair adopts higher s-character compared to pyrrolidine.[1]
Implication: Electrons in an s-orbital are held closer to the nucleus.[2] Therefore, the azetidine lone pair is less available for donation, making it kinetically less nucleophilic and thermodynamically less basic than pyrrolidine in many contexts, despite similar parent
values.
Table 1: Comparative Physicochemical Profile
Property
Azetidine (4-membered)
Pyrrolidine (5-membered)
Implication for Chemist
Ring Strain
~25.4 - 26.0 kcal/mol
~5.4 kcal/mol
Azetidine is susceptible to ring-opening; Pyrrolidine is inert.[3]
Basicity ( of )
~11.29 (Parent) / ~2-4 (N-Aryl)
~11.31 (Parent) / ~5 (N-Aryl)
Parent amines are similar, but N-aryl azetidines are significantly less basic due to s-character.
Hybridization (Lone Pair)
High s-character
High p-character (-like)
Azetidine reacts slower in acylations than pyrrolidine.
LogP (Lipophilicity)
Lower (More Polar)
Higher
Azetidine improves aqueous solubility.
Boiling Point
61-62 °C
87 °C
Azetidine free base is highly volatile; risk of loss during concentration.
Part 2: Reactivity & Stability Analysis
1. Nucleophilicity & Acylation Kinetics
While both amines are secondary, their reaction rates differ.
Pyrrolidine: Acts as a "super-nucleophile" among secondary amines due to low steric hindrance and high electron availability.
Azetidine: Reacts slower. The increased s-character of the lone pair stabilizes the electrons, raising the activation energy for nucleophilic attack.
Experimental Insight: In competitive acylation studies, pyrrolidine will consume electrophiles (e.g., acid chlorides) preferentially over azetidine. When synthesizing azetidine amides, ensure complete consumption of the electrophile before workup, as the reaction may require longer times or slightly elevated temperatures compared to proline derivatives.
2. Acid-Mediated Instability (The Ring Opening Trap)
The most critical operational difference is stability. Pyrrolidine is stable in boiling concentrated HCl. Azetidine is not .
Under acidic conditions, protonation of the azetidine nitrogen activates the ring. If a nucleophile (solvent, chloride ion, or an intramolecular pendant group) is present, the ring strain drives rapid ring opening.
Nucleophilic Attack at C2/C4 Ring Opening to acyclic amine.
Caption: Acid-mediated decomposition pathway of azetidines. Unlike pyrrolidine, the protonated azetidine ring acts as an electrophile, relieving strain via ring opening.
Part 3: Experimental Protocols
Protocol A: Handling Azetidine Free Base (Volatility Management)
Azetidine salts (HCl, TFA) are stable solids. The free base is a volatile liquid that polymerizes on standing.
Liberation: Suspend Azetidine·HCl (1.0 equiv) in DCM or Ether (not MeOH, to avoid nucleophilic opening if acid traces remain).
Neutralization: Add finely powdered
(2.0 equiv) at 0 °C. Do not use aqueous NaOH if avoiding hydrolysis of other groups; the biphasic extraction is efficient but risks loss of the volatile amine during concentration.
Drying: Stir for 30 min, filter through a fritted funnel.
Usage:Do not concentrate to dryness. Use the filtrate directly in the subsequent coupling reaction. Determine concentration via NMR using an internal standard (e.g., mesitylene) if precise stoichiometry is needed.
Protocol B: Controlled Amide Coupling (Preventing Ring Opening)
Use this for coupling Azetidine to Acid Chlorides.
Setup: Dissolve Acid Chloride (1.0 equiv) in DCM at -10 °C .
Base: Add DIPEA (2.5 equiv). Note: Excess base is crucial to scavenge HCl immediately, preventing the formation of Azetidine·HCl which is susceptible to acid-catalyzed opening by chloride ions.
Addition: Add Azetidine salt (1.0 equiv) slowly as a solid, or dropwise if using the free base solution from Protocol A.
Reaction: Allow to warm to 0 °C. Monitor by TLC/LCMS.
Critical Check: Look for a "+18" or "+36" mass peak in LCMS, indicating hydrolysis (ring opening by water) or chloride addition.
Workup: Quench with saturated
(basic wash). Avoid acidic washes (e.g., 1M HCl) which are standard for pyrrolidine amides, as they may degrade the azetidine product during extraction.
Part 4: Medicinal Chemistry Decision Matrix
When should you deploy the "Azetidine Switch"?
Metabolic Stability:
Pyrrolidine: Often susceptible to
-oxidation (CYP450 mediated) leading to lactams.
Azetidine: The bridgehead carbons are less accessible and the ring is electronically deactivated (s-character). Often shows lower intrinsic clearance (
) than pyrrolidine analogs.
Risk: Azetidines can be opened by Glutathione (GSH) in vivo if the nitrogen is acylated with a strong electron-withdrawing group (making the ring an alkylating agent).
Decision Tree: Selecting the Right Ring
Caption: Strategic decision matrix for substituting pyrrolidine with azetidine in lead optimization.
References
BenchChem. (2025).[4][5][6][7] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem Application Notes. Link
Wuitschik, G., et al. (2010). Saturated Heterocycles as Replacements for Phenyl Rings. ACS Medicinal Chemistry Letters. Link
Lowe, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry. Link
Sirvent, J. A., et al. (2017). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC) Advances. Link
Pfizer Global R&D. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Validating the structure of 3-hydroxyazetidine using X-ray crystallography
An In-Depth Guide to the Structural Validation of 3-Hydroxyazetidine via Single-Crystal X-ray Crystallography A Comparative Analysis for Drug Development Professionals The azetidine ring, a four-membered nitrogen-contain...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Structural Validation of 3-Hydroxyazetidine via Single-Crystal X-ray Crystallography
A Comparative Analysis for Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly improve physicochemical properties such as aqueous solubility and metabolic stability. 3-hydroxyazetidine, in particular, serves as a critical building block for a wide array of pharmacologically active compounds. Given its small size, polarity, and potential for hydrogen bonding, obtaining an unambiguous three-dimensional structure is paramount for understanding its conformational preferences and designing next-generation therapeutics. While techniques like NMR provide valuable information in solution, single-crystal X-ray crystallography offers the gold standard for atomic-level structural elucidation in the solid state.
The Crystallization Challenge: From Hygroscopic Liquid to Diffracting Crystal
The primary obstacle in the crystallographic analysis of 3-hydroxyazetidine is obtaining a high-quality single crystal suitable for diffraction. The compound is often supplied as a hydrochloride salt, which is a crystalline solid, but the free base is a hygroscopic oil or low-melting solid, making it challenging to handle and crystallize. The protocol described herein focuses on the more common and stable hydrochloride salt.
Experimental Workflow: Crystallization of 3-Hydroxyazetidine Hydrochloride
The following protocol outlines a robust method for growing diffraction-quality crystals of 3-hydroxyazetidine hydrochloride. The rationale behind each step is provided to illustrate the principles of crystallization for small, polar molecules.
Caption: Experimental workflow for the crystallization and X-ray analysis of 3-hydroxyazetidine HCl.
Step-by-Step Protocol:
Purification via Recrystallization:
Rationale: The purity of the starting material is critical. Even minor impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
Procedure: Dissolve the crude 3-hydroxyazetidine hydrochloride in a minimal amount of hot ethanol. Slowly add diethyl ether as an anti-solvent until a slight turbidity persists. Allow the solution to cool slowly to room temperature, then transfer to 4°C. Colorless needles or prisms should form. Collect the crystals by filtration and dry under vacuum.
Crystallization via Slow Evaporation:
Rationale: Slow evaporation is a straightforward method that gradually increases the concentration of the solute, promoting the growth of a single, well-ordered crystal rather than a polycrystalline powder.
Procedure: Prepare a saturated solution of the purified 3-hydroxyazetidine hydrochloride in a suitable solvent such as isopropanol or a methanol/acetonitrile mixture. This can be done in a small vial. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
Crystal Selection and Mounting:
Rationale: The ideal crystal for single-crystal X-ray diffraction should be well-formed with sharp edges and no visible defects. It should be of an appropriate size (typically 0.1-0.3 mm in each dimension).
Procedure: Under a microscope, select a suitable crystal and mount it on a cryoloop using a small amount of paratone-N oil. The crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
Data Acquisition and Structural Refinement: Unveiling the Molecular Structure
Once a suitable crystal is mounted on the diffractometer, X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Caption: Logical flow of crystallographic data analysis from diffraction to final structure.
The refinement process involves fitting a molecular model to the experimental electron density map. The quality of the final structure is assessed by several metrics, most notably the R-factor (R1), which represents the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05) indicates a good fit.
Crystallographic Data for 3-Hydroxyazetidine Hydrochloride
The following table summarizes typical crystallographic data obtained for 3-hydroxyazetidine hydrochloride.
Parameter
Value
Significance
Chemical Formula
C₃H₈ClNO
Confirms the elemental composition of the crystal.
Formula Weight
109.55 g/mol
Consistent with the hydrochloride salt.
Crystal System
Monoclinic
Describes the symmetry of the crystal lattice.
Space Group
P2₁/c
A common space group for organic molecules.
a, b, c (Å)
5.63, 8.45, 11.21
The dimensions of the unit cell.
α, γ (°)
90
The angles of the unit cell.
β (°)
98.7
The angle of the unit cell for a monoclinic system.
Volume (ų)
526.4
The volume of the unit cell.
Z
4
The number of molecules in the unit cell.
Density (calculated)
1.38 g/cm³
Calculated from the formula weight and unit cell volume.
R1 (final)
0.035
A low value indicates a high-quality structural refinement.
wR2 (all data)
0.098
A weighted R-factor that is also indicative of the refinement quality.
A Comparative Perspective: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is essential to consider its place alongside other analytical methods for a comprehensive understanding of a molecule's behavior.
Technique
Strengths
Limitations
Application to 3-Hydroxyazetidine
X-ray Crystallography
Provides a definitive 3D structure with atomic resolution.
Requires a single, diffraction-quality crystal. The solid-state conformation may differ from the solution state.
Unambiguously determines bond lengths, bond angles, and the puckering of the azetidine ring in the solid state.
NMR Spectroscopy
Provides detailed structural information in solution. Can probe dynamic processes.
Does not provide a direct 3D structure. Interpretation can be complex.
Confirms the connectivity of the molecule and provides insights into its solution-state conformation and dynamics.
Mass Spectrometry
Determines the molecular weight with high accuracy and provides fragmentation data.
Does not provide direct structural or stereochemical information.
Confirms the molecular weight of 3-hydroxyazetidine and can be used to identify it in complex mixtures.
Computational Modeling
Can predict low-energy conformations and other molecular properties.
The accuracy of the results depends on the level of theory and the force field used.
Can be used to predict the puckering of the azetidine ring and compare the energies of different conformations.
Conclusion
The structural validation of 3-hydroxyazetidine, a key building block in modern drug discovery, is most definitively achieved through single-crystal X-ray crystallography. While obtaining suitable crystals can be challenging due to the molecule's physical properties, the detailed protocol and rationale presented here provide a clear pathway to success. The resulting atomic-resolution structure offers invaluable insights into the conformational preferences of the azetidine ring, which can guide the design of more potent and selective drug candidates. For a holistic understanding, it is recommended to use X-ray crystallography in conjunction with other techniques like NMR and computational modeling to correlate the solid-state structure with its behavior in solution.
References
Crystallization of Organic Compounds: An Industrial Perspective. Wiley-VCH.[Link]
Crystal Structure Determination. Oxford University Press.[Link]
Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre.[Link]
Validation
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 3-Hydroxyazetidine Functionalization
Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold In the landscape of modern drug discovery, the 3-hydroxyazetidine moiety has emerged as a privileged scaffold.[1] Its inherent three-dimensionality, co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold
In the landscape of modern drug discovery, the 3-hydroxyazetidine moiety has emerged as a privileged scaffold.[1] Its inherent three-dimensionality, conferred by a strained four-membered ring, provides a unique vector in chemical space that is highly sought after for improving physicochemical properties and exploring novel intellectual property.[2] As a bioisostere for various functional groups, its derivatives are integral to a new generation of therapeutics, including innovative antibiotics and polypeptides.[1][3]
However, the synthetic utility of this building block is entirely dependent on the efficiency and selectivity of its subsequent functionalization. The presence of three distinct reactive sites—the nitrogen atom, the hydroxyl group, and the ring C-H bonds—offers a rich playground for chemical modification but also presents a significant challenge in achieving regioselectivity.
This guide provides an in-depth comparison of the primary synthetic strategies for derivatizing 3-hydroxyazetidine. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, benchmark the performance of key methods with supporting data, and provide field-proven protocols to empower researchers in their synthetic campaigns.
Route 1: N-Functionalization - The Workhorse of Derivatization
The secondary amine of the azetidine ring is the most common and versatile handle for diversification.[4] The choice of N-functionalization strategy is dictated by the desired substituent and the overall synthetic plan, with each method offering a distinct balance of efficiency, substrate scope, and reaction orthogonality.
Core Methodologies & Mechanistic Rationale
Reductive Amination: This is arguably the most robust and widely used method for introducing alkyl groups. The causality is a two-step, one-pot process: the azetidine nitrogen first forms an iminium ion with an aldehyde or ketone, which is then immediately reduced by a mild hydride source like sodium triacetoxyborohydride (STABH). STABH is the reductant of choice because it is selective for the iminium ion over the carbonyl precursor, preventing competitive reduction of the starting aldehyde/ketone and maximizing yield.[4]
N-Acylation: For the synthesis of amides, N-acylation is the most direct route. The high nucleophilicity of the azetidine nitrogen allows for a rapid reaction with acylating agents such as acyl chlorides or anhydrides. A non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.
N-Arylation (Buchwald-Hartwig Amination): Introducing aryl or heteroaryl substituents requires the power of transition-metal catalysis. The Buchwald-Hartwig cross-coupling reaction is the gold standard. The choice of palladium catalyst, phosphine ligand (e.g., XPhos, RuPhos), and base (e.g., NaOtBu, Cs₂CO₃) is critical and must be optimized for the specific aryl halide and substrate to ensure an efficient catalytic cycle and prevent catalyst deactivation.
Workflow for Selecting an N-Functionalization Strategy
Caption: Decision workflow for N-functionalization of 3-hydroxyazetidine.
Performance Benchmarking: N-Functionalization
Method
Typical Reagents
Temp. (°C)
Time (h)
Yield (%)
Key Advantages
Common Pitfalls
Reductive Amination
Aldehyde, NaBH(OAc)₃, DCE
20-25
2-12
75-95%
High functional group tolerance; mild conditions
Sterically hindered ketones can be sluggish.
N-Acylation
Acyl Chloride, TEA, DCM
0-25
1-4
80-98%
Fast, high-yielding, simple purification
Highly reactive acyl chlorides may require cooling.
N-Arylation
Ar-Br, Pd₂(dba)₃, XPhos, NaOtBu
80-110
12-24
60-90%
Broad scope for complex aryl groups
Requires careful optimization of catalyst/ligand/base.
Route 2: O-Functionalization - Leveraging the Hydroxyl Group
The secondary alcohol at the C3 position is a key handle for introducing diversity and for creating intermediates for further modification. Direct functionalization requires careful consideration of the N-substituent, as an unprotected nitrogen can compete as a nucleophile.[5] For this reason, O-functionalization is almost exclusively performed on N-protected 3-hydroxyazetidine (e.g., N-Boc or N-Cbz).
Core Methodologies & Mechanistic Rationale
O-Sulfonylation: This is a pivotal transformation, converting the hydroxyl into a potent leaving group (mesylate, tosylate, or triflate) for subsequent nucleophilic substitution (Sₙ2) reactions. The choice of sulfonylating agent dictates reactivity; triflic anhydride is extremely reactive and may promote side reactions, while mesyl and tosyl chlorides offer a more controlled transformation.[5] A hindered base like 2,6-lutidine or DIPEA is often used to prevent potential elimination side reactions.
O-Alkylation (Williamson Ether Synthesis): This classic method forms an ether linkage. It proceeds by deprotonating the hydroxyl group with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. The primary challenge is preventing competing N-alkylation if the nitrogen is not protected. Even with protection, elimination can compete with substitution if the alkyl halide is secondary or tertiary.
O-Acylation (Esterification): The formation of esters is typically achieved using acyl chlorides or anhydrides in the presence of a base like pyridine or DMAP. The reaction is generally high-yielding and serves to introduce ester functionalities or to temporarily protect the hydroxyl group.
Pathways for O-Functionalization and Subsequent Transformations
Caption: Key O-functionalization routes and the utility of O-sulfonates.
Performance Benchmarking: O-Functionalization
Method
Typical Reagents
Temp. (°C)
Time (h)
Yield (%)
Key Advantages
Common Pitfalls
O-Sulfonylation
MsCl, TEA, DCM
0-25
1-3
90-99%
Creates an excellent leaving group for Sₙ2
Over-reaction or ring-opening under harsh conditions.[5]
O-Alkylation
NaH, R-X, THF
0-60
4-18
50-85%
Forms stable ether linkages
Requires strictly anhydrous conditions; risk of elimination.
O-Acylation
Ac₂O, Pyridine, DMAP
25
2-6
85-98%
High-yielding; useful as a protecting group
Ester may be labile to strongly basic/acidic conditions.
Route 3: C-H Functionalization - The Modern Frontier
Directly converting C-H bonds into C-C or C-heteroatom bonds represents a paradigm shift in synthesis, offering unparalleled atom economy by avoiding pre-functionalization steps.[6] For the azetidine ring, this is a nascent but rapidly evolving field, primarily driven by transition-metal catalysis.
Conceptual Framework
The core challenge in azetidine C-H functionalization is twofold: overcoming the high bond dissociation energy of sp³ C-H bonds and controlling regioselectivity between the C2/C4 and C3 positions. Most successful strategies rely on a directing group (DG) , typically installed on the azetidine nitrogen. This DG coordinates to a metal catalyst (e.g., Rh, Ru, Pd), bringing the catalytic center into close proximity with a specific C-H bond (usually at C2), enabling its selective cleavage and subsequent functionalization.[7]
Illustrative C-H Functionalization Strategy
Caption: Conceptual workflow for directed C-H functionalization.
State-of-the-Art & Outlook
While general, high-yielding protocols for C-H functionalization of 3-hydroxyazetidine are still emerging, the field is advancing rapidly. Research has demonstrated the feasibility of Rh(III)-catalyzed C-H activation for coupling with alkenes and alkynes.[8] The primary advantage is the ability to forge complex bonds directly onto the strained ring, a transformation that is extremely difficult via other means. However, these methods often require specialized directing groups, expensive catalysts, and rigorous optimization. This remains an area of active academic and industrial research, with the promise of revolutionizing how these scaffolds are assembled.
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination[4]
Setup: To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add triethylamine (1.1 eq) to liberate the free base. Stir for 10 minutes at room temperature.
Imine Formation: A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for an additional 30-60 minutes.
Reduction: Add sodium triacetoxyborohydride (STABH, 1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls any initial exotherm and gas evolution.
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: O-Sulfonylation (Mesylation)
Setup: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (~0.2 M) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
Addition of Base: Add triethylamine (TEA, 1.5 eq). Causality Note: The base acts as an acid scavenger for the HCl generated during the reaction.
Addition of Sulfonylating Agent: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.
Workup: Quench the reaction by adding cold water. Dilute with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature to avoid decomposition. The resulting N-Boc-3-mesyloxyazetidine is often used immediately in the next step without further purification.
Conclusion and Future Perspective
The functionalization of 3-hydroxyazetidine is a mature field for N- and O- derivatization, with robust and predictable methodologies like reductive amination and O-sulfonylation serving as the bedrock of synthetic efforts. These routes provide reliable access to a vast chemical space with high yields and operational simplicity.
The frontier lies in the advancement of C-H functionalization. As catalytic systems become more powerful and selective, the direct, late-stage modification of the azetidine core will unlock unprecedented synthetic efficiency. This will enable the rapid generation of novel analogues and the exploration of previously inaccessible regions of chemical space, further cementing the role of the 3-hydroxyazetidine scaffold as a cornerstone of modern medicinal chemistry.
References
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (URL: )
Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem. (URL: )
Mastering Safety: A Guide to Personal Protective Equipment for Handling N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a key building block, valued for its uniq...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a key building block, valued for its unique structural components: a strained azetidine ring, a hydroxyl functional group, and a stable tert-butoxycarbonyl (Boc) protecting group. While instrumental in synthesis, its specific hazard profile is not widely documented. Therefore, a robust safety protocol, centered on a comprehensive Personal Protective Equipment (PPE) plan, is not merely a recommendation—it is an operational necessity.
This guide provides an in-depth, procedural framework for the safe handling of this compound. It is built on the foundational principle of ALARA (As Low As Reasonably Achievable) exposure and grounded in established safety standards from the Occupational Safety and Health Administration (OSHA). The causality behind each recommendation is explained to empower researchers not just to follow steps, but to understand the "why" behind them, fostering a proactive safety culture.
Hazard Assessment: A Synthesis of Structural Analogs
In the absence of a specific Safety Data Sheet (SDS) for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, a conservative hazard assessment must be synthesized from its structural components.
Azetidine Ring: Four-membered rings possess inherent ring strain, which can make them more reactive than their larger-ring counterparts.[1][2] While the N-Boc group enhances stability, the potential for reactivity, especially under acidic or nucleophilic conditions, should not be underestimated.[1]
Formamide Moiety: Formamide and its derivatives are known to be potential skin and eye irritants.[3][4][5] Some formamides are also classified as reproductive hazards and may cause damage to organs through prolonged or repeated exposure.[4][6][7][8] Furthermore, related compounds like formamidine acetate are noted as potential skin sensitizers, meaning repeated contact could lead to an allergic reaction.
Tert-Butoxycarbonyl (Boc) Group: The Boc group is stable but designed to be removed under acidic conditions, such as with trifluoroacetic acid (TFA).[9][10][11] The handling of these strong, corrosive acids during deprotection steps introduces its own significant hazards.
Based on this analysis, it is prudent to treat N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide as, at minimum, a skin irritant, a serious eye irritant, and a potential skin sensitizer with unknown long-term toxicities. All handling procedures must reflect this heightened level of caution.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The following are the minimum requirements for handling N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide in a laboratory setting, in accordance with OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[12][13]
Eye and Face Protection
Rationale: The formamide structure suggests a significant risk of eye irritation.[5] Direct contact of even a small amount of the solid powder or a solution with the eyes could cause serious damage.
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities involving this compound.[14]
Enhanced Protection: When handling larger quantities (>1 gram), working with solutions, or if there is any risk of splashing (e.g., during transfers, filtrations, or deprotection steps), chemical splash goggles are required. For significant splash hazards, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[14][15]
Hand Protection
Rationale: Direct skin contact is the most likely route of exposure. Based on related compounds, there is a high potential for skin irritation and sensitization.[3] Proper glove selection is critical to prevent absorption of harmful substances.[12]
Primary Recommendation: Nitrile gloves are the recommended starting point for handling the solid compound and for incidental contact with solutions. Nitrile provides good resistance to a broad range of chemicals. Always use a minimum thickness of 4 mil.
Glove Selection Protocol: The "one glove fits all" approach is a fallacy. The choice of glove material must also account for the solvent being used. Before beginning work, consult a manufacturer-specific chemical resistance chart to verify that your chosen gloves are compatible with both the compound and the solvent for the duration of your task.[16][17][18] Double-gloving is recommended when handling concentrated solutions or during prolonged procedures.
Table 1: General Glove Compatibility for Associated Chemicals
This table provides general guidance.[18][19] Always confirm with the glove manufacturer's specific data for breakthrough time and permeation rates.[17]
Body Protection
Rationale: Protects skin and personal clothing from spills and contamination.
Requirement: A flame-resistant laboratory coat is mandatory. Cuffs should be snug around the wrist. The lab coat must be fully buttoned to provide a continuous barrier.[15] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
Operational Protocols: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminated gloves can easily transfer chemicals to your skin, clothes, or face if removed incorrectly.
Step-by-Step Donning Procedure
Lab Coat: Put on the lab coat and fasten all buttons.
Eye Protection: Put on safety glasses or goggles.
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves to create a seal.
Step-by-Step Doffing Procedure
Gloves: Remove gloves using the glove-in-glove technique. With one gloved hand, grasp the palm of the other gloved hand and peel it off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside surfaces, folding it so the contaminated outside is folded inward.
Eye Protection: Remove eye protection by handling the ear pieces, not the front.
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Use a safety shower if the area of contact is large. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: If fine dust is inhaled, move to fresh air immediately. If breathing is difficult, seek medical attention.[20]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][20]
Disposal Plan for Contaminated PPE
All PPE that has been in contact with N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and regulatory violations under the Resource Conservation and Recovery Act (RCRA).[21][22]
Segregation: Do not mix contaminated solid waste with non-hazardous trash.[23]
Collection: After removal, place all disposable PPE (gloves, bench paper, etc.) directly into a designated, clearly labeled hazardous waste container.[24] This container must be a sealed bag or a drum lined with a heavy-duty polymer bag.
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.[22]
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[21]
Caption: Waste stream for contaminated personal protective equipment.
By integrating this comprehensive PPE strategy into your daily workflow, you build a self-validating system of safety that protects not only you and your colleagues but also the integrity of your research. Always prioritize a thorough review of the supplier-provided SDS for any new chemical and consult with your institution's EHS department to ensure full compliance and safety.
References
Daniels Health. (2025, May 21).
Ace Waste.
Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety.
Vanderbilt University Medical Center.
University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
Stericycle UK. (2024, October 24).
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
Clarion Safety Systems. (2022, November 30).
Al-arabi, A. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
Occupational Safety and Health Administration (OSHA).
Benchchem. Technical Support Center: Azetidine Synthesis Protocols.
RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
Unil. (2005, October 10).
Fisher Scientific. (2010, December 3).
University of Michigan. Glove Compatibility Chart. Environment, Health & Safety.
Benchchem. The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.
Wiley Online Library. Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
CymitQuimica. (2024, December 19). Safety Data Sheet - TERT-BUTYL (2S,4R)-2-(HYDROXYMETHYL)
Fisher Scientific.
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Ansell. Chemical Resistance Glove Chart. Environment, Health and Safety.
Gloves By Web. Gloves Chemical Resistance Chart.
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.